Technical Documentation Center

4,7-Dibromo-1-chloroisoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,7-Dibromo-1-chloroisoquinoline
  • CAS: 223671-32-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,7-Dibromo-1-chloroisoquinoline: A Versatile Scaffold for Chemical Innovation

For Immediate Release This technical guide provides a comprehensive overview of 4,7-Dibromo-1-chloroisoquinoline, a key building block for researchers, scientists, and professionals in drug development and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of 4,7-Dibromo-1-chloroisoquinoline, a key building block for researchers, scientists, and professionals in drug development and materials science. With its unique trifunctionalized isoquinoline core, this compound offers a versatile platform for the synthesis of novel and complex molecules.

CAS Number: 223671-32-7

Introduction: The Strategic Importance of Polysubstituted Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antiviral and anticancer properties.[1] The strategic placement of halogen atoms on this scaffold provides chemists with powerful tools for molecular elaboration. Halogenated quinolines and isoquinolines are well-established precursors for a variety of therapeutic agents, most notably antimalarial drugs like chloroquine and amodiaquine, which are derived from 4,7-dichloroquinoline.[2][3][4]

4,7-Dibromo-1-chloroisoquinoline presents a particularly interesting case. It features three distinct halogen atoms, each with differential reactivity, offering a platform for sequential and site-selective chemical modifications. The chlorine atom at the 1-position is highly activated towards nucleophilic aromatic substitution (SNAr), while the bromine atoms at the 4- and 7-positions are amenable to a wide range of palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a programmed, step-wise introduction of diverse functionalities, making it an invaluable intermediate for the construction of complex molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Table 1: Physicochemical Properties of 4,7-Dibromo-1-chloroisoquinoline

PropertyValueSource
CAS Number 223671-32-7BLD Pharm
Molecular Formula C₉H₄Br₂ClNInferred
Molecular Weight 317.40 g/mol Inferred
Appearance Likely a solid at room temperatureInferred from related compounds

Safety and Handling:

  • Hazard Statements: Based on analogous compounds, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7] It may also be harmful if swallowed or inhaled.[5]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Synthesis and Spectroscopic Characterization

A plausible and scientifically sound synthetic pathway for 4,7-Dibromo-1-chloroisoquinoline can be proposed based on established methodologies for the synthesis of related polysubstituted isoquinolines. A likely route involves the chlorination of a 4,7-dibromoisoquinolin-1-one precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable precursor, which itself can be synthesized through established routes like the Pomeranz–Fritsch–Bobbitt reaction.[8]

Synthesis_Pathway cluster_0 Step 1: Formation of Isoquinolinone Core cluster_1 Step 2: Chlorination Precursor Suitable Benzylamine Derivative Isoquinolinone 4,7-Dibromoisoquinolin-1(2H)-one Precursor->Isoquinolinone Multi-step synthesis (e.g., Pomeranz-Fritsch-Bobbitt, followed by bromination) Target 4,7-Dibromo-1-chloroisoquinoline Isoquinolinone_ref 4,7-Dibromoisoquinolin-1(2H)-one Isoquinolinone_ref->Target POCl₃ or other chlorinating agent

Caption: Proposed two-stage synthesis of 4,7-Dibromo-1-chloroisoquinoline.

General Synthetic Protocol for Chlorination

The conversion of an N-heterocyclic lactam, such as an isoquinolin-1-one, to its corresponding chloro-derivative is a standard transformation in heterocyclic chemistry, typically achieved using reagents like phosphorus oxychloride (POCl₃).

Protocol 1: Synthesis of 1-Chloroisoquinolines from Isoquinolin-1-ones (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 4,7-dibromoisoquinolin-1-one precursor in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Quenching: Slowly and carefully pour the residue onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Chemical Reactivity and Applications in Synthesis

The true value of 4,7-Dibromo-1-chloroisoquinoline lies in its potential for selective, sequential functionalization. The three halogen atoms exhibit different reactivities, allowing for a diverse range of chemical transformations.

Reactivity_Diagram Start 4,7-Dibromo-1-chloroisoquinoline C1-Cl, C4-Br, C7-Br SNAr 1-Substituted-4,7-dibromoisoquinoline e.g., Amines, Alcohols, Thiols Start->SNAr Nucleophilic Aromatic Substitution (SNA_r) at C1 (most reactive site) Suzuki_C4 4-Aryl/Vinyl-7-bromo-1-chloroisoquinoline Start->Suzuki_C4 Selective Suzuki Coupling at C4 (more activated) Suzuki_C7 7-Aryl/Vinyl-4-bromo-1-chloroisoquinoline Start->Suzuki_C7 Selective Suzuki Coupling at C7 Sonogashira Alkynyl-substituted isoquinoline SNAr->Sonogashira Sonogashira Coupling at C4 or C7 Buchwald Amino-substituted isoquinoline Suzuki_C4->Buchwald Buchwald-Hartwig Amination at C7

Sources

Exploratory

An In-depth Technical Guide to 4,7-Dibromo-1-chloroisoquinoline for Researchers and Drug Development Professionals

Introduction: The Significance of Halogenated Isoquinolines The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Halogenated Isoquinolines

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of halogen atoms onto this heterocyclic core profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. 4,7-Dibromo-1-chloroisoquinoline, a tri-halogenated derivative, represents a versatile building block for the synthesis of novel therapeutic agents. Its strategic halogenation pattern offers multiple points for further chemical modification, making it a valuable intermediate in the exploration of new chemical space for drug discovery.

Physicochemical Properties of 4,7-Dibromo-1-chloroisoquinoline

Understanding the physical properties of 4,7-dibromo-1-chloroisoquinoline is paramount for its effective use in synthetic chemistry and drug design. The following table summarizes its key computed and, where available, experimental data.

PropertyValueSource
CAS Number 223671-32-7[1]
Molecular Formula C₉H₄Br₂ClN[1]
Molecular Weight 321.40 g/mol Calculated
Appearance Solid (predicted based on related compounds)[2][3][4]
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water (predicted); Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted).
pKa Not available
LogP Not available

Structural Elucidation and Spectral Data

The structural confirmation of 4,7-dibromo-1-chloroisoquinoline relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be inferred from data on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable tools for verifying the substitution pattern of the isoquinoline ring. For 4,7-dibromo-1-chloroisoquinoline, the following proton and carbon environments are expected:

  • 1H NMR: The aromatic region would display signals corresponding to the four protons on the isoquinoline core. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the halogen substituents.

  • 13C NMR: The spectrum would show nine distinct signals for the carbon atoms of the isoquinoline ring, with the carbons bearing halogen atoms appearing at characteristic downfield shifts.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and isotopic pattern of the compound. Due to the presence of two bromine atoms and one chlorine atom, the mass spectrum of 4,7-dibromo-1-chloroisoquinoline will exhibit a characteristic isotopic cluster, which serves as a definitive confirmation of its elemental composition.

Synthesis of 4,7-Dibromo-1-chloroisoquinoline: A Proposed Pathway

One potential approach could start from a suitably substituted aniline derivative, which can undergo a cyclization reaction to form the isoquinoline ring system. Subsequent halogenation steps would then introduce the bromine and chlorine atoms at the desired positions.

A more direct method could involve the multi-step transformation of a pre-existing isoquinoline derivative. For instance, a synthetic sequence could be envisioned starting from 4,7-dibromoisoquinolin-1(2H)-one, which could then be converted to the target 4,7-dibromo-1-chloroisoquinoline.

A general workflow for the synthesis of a related compound, 4,7-dichloroquinoline, involves the following key transformations.[5][6] This can serve as a conceptual blueprint for the synthesis of the target molecule.

Synthesis_Workflow cluster_start Starting Material cluster_cyclization Ring Formation cluster_modification Functional Group Interconversion cluster_product Final Product Substituted Aniline Substituted Aniline Cyclization Cyclization Substituted Aniline->Cyclization Reaction Halogenation Halogenation Cyclization->Halogenation Intermediate 4,7-Dihalo-isoquinoline 4,7-Dihalo-isoquinoline Halogenation->4,7-Dihalo-isoquinoline Final Step

Caption: A generalized workflow for the synthesis of di-halogenated isoquinolines.

Safe Handling and Storage

As with any halogenated aromatic compound, 4,7-dibromo-1-chloroisoquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on the safety data for the closely related compound 7-bromo-1-chloroisoquinoline, the following hazards should be considered[7]:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Storage:

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Applications in Drug Discovery and Development

Halogenated isoquinolines are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The presence of bromine and chlorine atoms in 4,7-dibromo-1-chloroisoquinoline provides handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse functional groups at specific positions on the isoquinoline core, enabling the generation of libraries of compounds for high-throughput screening in drug discovery programs.

The strategic placement of the halogens can also be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. For example, the introduction of a bromine atom can enhance metabolic stability or introduce a new vector for binding to a biological target.

The following diagram illustrates the potential for diversification of the 4,7-dibromo-1-chloroisoquinoline scaffold.

Diversification_Pathway cluster_reactions Cross-Coupling Reactions cluster_products Diverse Analogs Start 4,7-Dibromo-1-chloroisoquinoline Suzuki Suzuki Coupling (C-C bond formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Start->Buchwald Sonogashira Sonogashira Coupling (C-C bond formation) Start->Sonogashira Aryl Aryl/Heteroaryl Substituted Suzuki->Aryl Amino Amino Substituted Buchwald->Amino Alkynyl Alkynyl Substituted Sonogashira->Alkynyl

Caption: Potential synthetic diversification of the 4,7-dibromo-1-chloroisoquinoline core.

Conclusion

4,7-Dibromo-1-chloroisoquinoline is a valuable and versatile building block for medicinal chemistry and drug discovery. While detailed experimental data on its physical properties are still emerging, its structural features and the known reactivity of related halo-isoquinolines highlight its potential for the synthesis of novel and complex molecular architectures. This guide provides a foundational understanding of this important intermediate, empowering researchers to leverage its synthetic utility in the pursuit of new therapeutic agents. Further characterization of its physical and pharmacological properties will undoubtedly expand its applications in the field.

References

  • PubChem. 4-Bromo-1-chloroisoquinoline. [Link] (accessed March 13, 2026).[8]

  • Organic Syntheses. 4,7-Dichloroquinoline. [Link] (accessed March 13, 2026).[5]

  • BLD Pharm. Company Profile. [Link] (accessed March 13, 2026).[9]

  • MDPI. Safe Synthesis of 4,7-Dibromo[1][2][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link] (accessed March 13, 2026).[11]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link] (accessed March 13, 2026).[12]

  • Wikipedia. 4,7-Dichloroquinoline. [Link] (accessed March 13, 2026).[6]

  • PubChem. 1,4-Dibromo-7-chloro-3-methylisoquinoline. [Link] (accessed March 13, 2026).[13]

  • PubChemLite. 4-bromo-1-chloro-7-methylisoquinoline. [Link] (accessed March 13, 2026).[14]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 4,7-Dibromo-1-chloroisoquinoline

A Methodological Approach for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract Introduction: The Critical Role of Solubility in the Application of 4,7-Di...

Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Approach for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in the Application of 4,7-Dibromo-1-chloroisoquinoline

The isoquinoline scaffold is a well-established privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[2] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[1] 4,7-Dibromo-1-chloroisoquinoline, with its distinct substitution pattern, represents a promising starting point for the synthesis of novel bioactive compounds.[3][4]

However, the successful application of any compound in drug development or materials science is fundamentally dependent on its solubility. Poor solubility can lead to a host of challenges, including:

  • Inaccurate in vitro screening results: Compounds precipitating out of solution can lead to false negatives or non-reproducible data.

  • Formulation difficulties: Developing a suitable delivery system for an insoluble compound can be a significant hurdle.

  • Poor bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed.

Therefore, a comprehensive understanding of the solubility of 4,7-dibromo-1-chloroisoquinoline in a range of solvents is not just a matter of characterization but a critical step in its development pathway.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] This principle states that substances with similar polarities are more likely to be soluble in one another. Given the structure of 4,7-dibromo-1-chloroisoquinoline, we can infer some general solubility characteristics:

  • Polarity: The presence of a nitrogen atom in the isoquinoline ring and the polar carbon-halogen bonds contribute to the molecule's overall polarity. However, the large, fused aromatic ring system is nonpolar. This suggests that the compound will likely exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate to low polarity.

  • Hydrogen Bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. Solvents that can act as hydrogen bond donors may enhance solubility.

Based on these considerations, a logical starting point for solubility screening would include a range of common laboratory solvents with varying polarities.

Recommended Solvents for Initial Solubility Screening

The following table provides a list of recommended solvents for an initial solubility screen of 4,7-dibromo-1-chloroisoquinoline, categorized by their polarity.

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)These are powerful solvents capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics.[7][8][9] They are common choices for preparing stock solutions for biological screening.
Polar Protic Ethanol, MethanolThese solvents can engage in hydrogen bonding and have a moderate polarity that may be suitable for dissolving 4,7-dibromo-1-chloroisoquinoline.[10]
Intermediate Polarity Dichloromethane (DCM), Chloroform, Ethyl AcetateThese solvents are commonly used in organic synthesis and purification and are likely to be effective at dissolving the compound.[11]
Nonpolar Toluene, HexanesWhile less likely to be primary solvents, their inclusion can provide a complete picture of the compound's solubility profile.
Aqueous Phosphate-Buffered Saline (PBS) pH 7.4Although expected to have low solubility in aqueous media, determining this value is crucial for assessing potential bioavailability and for designing aqueous-based assays.[7]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[12] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • 4,7-Dibromo-1-chloroisoquinoline (solid)

  • Selected solvents (high purity)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 4,7-dibromo-1-chloroisoquinoline to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.[13]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be used to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 4,7-dibromo-1-chloroisoquinoline. A pre-established calibration curve is necessary for accurate quantification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equilib Shake at constant temperature (24-48h) prep2->equilib sep1 Allow solid to settle equilib->sep1 sep2 Centrifuge (optional) sep1->sep2 an1 Collect supernatant sep2->an1 an2 Filter (0.22 µm) an1->an2 an3 Dilute sample an2->an3 an4 Quantify (HPLC/UV-Vis) an3->an4

Caption: Workflow for the shake-flask solubility determination method.

Alternative and High-Throughput Solubility Assays

For early-stage drug discovery where compound availability may be limited, high-throughput kinetic solubility assays can be employed.[14] Nephelometry, which measures light scattering from insoluble particles, is a rapid and scalable method for assessing solubility.[14] While these methods provide valuable rank-ordering of compounds, the shake-flask method remains the gold standard for obtaining precise thermodynamic solubility data.[12]

Data Interpretation and Application

The solubility data obtained should be expressed in standard units such as mg/mL or µg/mL. This quantitative data can then be used to:

  • Guide formulation development: For example, if the aqueous solubility is low, strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.[12]

  • Inform in vitro assay design: Ensuring that the compound concentration in biological assays does not exceed its solubility limit is crucial for data integrity.

  • Predict in vivo performance: While not the sole determinant, solubility is a key factor influencing oral absorption and bioavailability.

Conclusion

While direct, published solubility data for 4,7-dibromo-1-chloroisoquinoline is currently elusive, this guide provides a robust framework for its determination. By following the outlined experimental protocol and considering the theoretical underpinnings of solubility, researchers can generate the critical data needed to advance their work with this promising compound. A thorough understanding of solubility is an indispensable component of successful drug discovery and development, and the methodologies described herein provide a clear path to achieving that understanding.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In-Tech. [Link]

  • Davis, A. M., & Austin, R. P. (2005). Method for determining solubility of a chemical compound.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-chloroisoquinoline. PubChem. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • SAGE Publications Inc. (2013, September 6). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

  • Elsevier. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • MDPI. (2018, October 9). Safe Synthesis of 4,7-Dibromo[7][13][15]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]

  • MDPI. (2025, October 16). Safe Synthesis of 4,7-Dibromo[7][13][15]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]

  • MDPI. (2018, October 9). Safe Synthesis of 4,7-Dibromo[7][13][15]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. PubMed. [Link]

  • SciELO. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. [Link]

  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. [Link]

  • MDPI. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. [Link]

  • Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?. r/OrganicChemistry. [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

  • Bide Pharmatech. (n.d.). 1-Bromo-7-chloroisoquinoline. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-CHLOROISOQUINOLINE. [Link]

  • PubMed. (2015, August 14). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4,7-Dibromo-1-chloroisoquinoline: A Technical Guide

Executive Summary In the realm of advanced pharmaceutical synthesis and materials science, polyhalogenated heterocycles serve as highly versatile scaffolds. 4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) is a prime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced pharmaceutical synthesis and materials science, polyhalogenated heterocycles serve as highly versatile scaffolds. 4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) is a prime example of a multi-electrophile substrate that enables complex, step-wise functionalization. For researchers and drug development professionals, understanding the precise physicochemical properties of this compound—most notably its melting point and crystalline behavior—is the first critical step in quality control.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between physical characterization and synthetic application. We will explore the thermodynamic causality behind its melting point, establish a self-validating protocol for purity analysis, and detail its field-proven utility in site-selective Suzuki-Miyaura cross-coupling (SMC) reactions [1].

Structural Thermodynamics & Melting Point Dynamics

The melting point of a halogenated isoquinoline is a direct macroscopic reflection of its microscopic crystal lattice energy. It is dictated by molecular symmetry, molecular weight, and the strength of intermolecular forces (primarily London dispersion forces and halogen bonding).

Causality of the Melting Point Range

While the exact empirical melting point of highly pure 4,7-dibromo-1-chloroisoquinoline is highly dependent on the crystallization solvent and polymorphic form, we can deduce its thermal behavior by analyzing its mono-brominated structural analogs.

  • 4-Bromo-1-chloroisoquinoline exhibits a melting point of 97 °C [2].

  • 7-Bromo-1-chloroisoquinoline exhibits a higher melting point range of 123–128 °C [3], indicating that halogenation at the C7 position of the annelated benzo-ring facilitates tighter crystalline packing than at the C4 position of the pyridyl ring.

The introduction of a second heavy bromine atom to form 4,7-dibromo-1-chloroisoquinoline (MW: 321.40 g/mol ) significantly increases the electron cloud polarizability. This enhances intermolecular halogen-halogen interactions (e.g., Br···Br and Br···Cl contacts) within the solid state. Consequently, the melting point is thermodynamically elevated, typically falling within an estimated 140 °C to 170 °C range.

Determining the exact melting point is not merely an academic exercise; it is a critical diagnostic tool. A depressed or broadened melting point range (>2 °C variance) immediately indicates the presence of mono-brominated impurities or residual palladium from upstream synthesis, which will catastrophically interfere with downstream stoichiometric couplings.

Comparative Data Presentation
Compound NameCAS NumberMolecular WeightMelting Point (°C)Structural Role
4-Bromo-1-chloroisoquinoline66728-98-1242.50 g/mol 97 °CPyridyl-ring activated
7-Bromo-1-chloroisoquinoline924271-40-9242.50 g/mol 123 – 128 °CBenzo-ring activated
4,7-Dibromo-1-chloroisoquinoline 223671-32-7 321.40 g/mol ~140 – 170 °C *Dual-ring activated

*Estimated range based on additive halogenation thermodynamics and lattice packing principles. Requires empirical verification via DSC.

Experimental Protocol: High-Precision Melting Point Determination

To ensure the trustworthiness of the substrate before deploying it in sensitive catalytic cycles, a self-validating melting point determination workflow must be executed.

MP_Workflow Sample Raw 4,7-Dibromo-1-chloroisoquinoline Desiccation Vacuum Desiccation (24h, 40°C) Sample->Desiccation Remove Moisture Capillary Load Capillary Tube (2-3 mm pack) Desiccation->Capillary Pulverize Ramp Thermal Ramp (1°C/min near MP) Capillary->Ramp Insert to Apparatus Observe Observe Meniscus & Liquefaction Ramp->Observe Thermal Eq. Result Record T_onset and T_clear Observe->Result Data Capture

Fig 1. Standardized workflow for precise capillary melting point determination.

Step-by-Step Methodology:
  • Sample Desiccation (Causality): Trace moisture acts as a plasticizer, disrupting the crystal lattice and artificially depressing the melting point. Dry 50 mg of the compound in a vacuum desiccator over P₂O₅ at 40 °C for 24 hours.

  • Preparation: Pulverize the dried sample into a fine powder using an agate mortar to ensure uniform heat transfer. Load a glass capillary tube, tamping it down through a long glass drop-tube to achieve a dense 2–3 mm packed plug.

  • Rapid Heating: Insert the capillary into a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo). Rapidly heat the block to approximately 15 °C below the expected onset temperature.

  • Controlled Ramp (Causality): Reduce the heating rate to exactly 1 °C/min . This slow ramp is non-negotiable; it ensures thermal equilibrium between the heating block and the sample, preventing temperature overshoot and false-high readings.

  • Observation & Validation: Record Tonset​ (first sign of liquid meniscus) and Tclear​ (complete liquefaction). A pure sample will exhibit a ΔT of ≤1.5 °C. If the range is wider, the sample must be recrystallized (typically from hot ethanol/hexanes) before use.

Application: Site-Selective Suzuki-Miyaura Coupling (SMC)

The primary value of 4,7-dibromo-1-chloroisoquinoline lies in its predictable reactivity. When subjected to palladium-catalyzed cross-coupling, one might assume the C1-chloride (activated by the adjacent nitrogen) or the C4-bromide would react first. However, authoritative studies demonstrate that SMC reactions are favored in the annelated benzo-ring over the pyridyl ring for this specific scaffold [1].

Mechanistic Causality

The palladium(0) catalyst selectively undergoes oxidative addition at the C7-bromide (yielding intermediate 90 as cited in literature) [1]. This site-selectivity is driven by the lower steric hindrance at C7 compared to C4, and the specific electronic distribution of the isoquinoline core which renders the C7–Br bond highly susceptible to insertion by electron-rich PdL₂ species.

SMC_Pathway Substrate 4,7-Dibromo-1-chloroisoquinoline Catalyst Pd(PPh3)4 / Base Substrate->Catalyst Heat, Inert Atm OxidativeAddition Oxidative Addition at C7 Catalyst->OxidativeAddition Site-Selective Transmetalation Transmetalation (Ar-B(OH)2) OxidativeAddition->Transmetalation Base Mediated ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Isomerization Product 7-Aryl-4-bromo-1-chloroisoquinoline ReductiveElimination->Product Pd(0) Regeneration

Fig 2. Mechanistic pathway of site-selective Suzuki-Miyaura Coupling at the C7 position.

Experimental Protocol: C7-Selective Arylation

Note: This protocol is a self-validating system; the visual color changes and TLC progression confirm the catalytic cycle's health.

  • Degassing (Causality): Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species. In a Schlenk flask, dissolve 4,7-dibromo-1-chloroisoquinoline (1.0 eq) and the desired aryl boronic acid (1.05 eq) in a 4:1 mixture of Toluene/Ethanol. Sparge the solution with ultra-pure Argon for 15 minutes.

  • Base Addition: Add an aqueous solution of Na₂CO₃ (2.0 eq, previously degassed). The biphasic nature aids in the transmetalation step by activating the boronic acid to a reactive boronate complex.

  • Catalyst Introduction: Under positive Argon flow, quickly add Pd(PPh₃)₄ (0.05 eq). The solution will typically turn a pale yellow/orange, indicating the active catalytic species.

  • Reflux & Monitor: Heat the mixture to 80 °C. Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The disappearance of the starting material (which correlates to the melting point purity established in Section 3) validates the completion of the C7-coupling.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Dry the organic layer over anhydrous MgSO₄, concentrate, and purify via flash chromatography to isolate the 7-aryl-4-bromo-1-chloroisoquinoline intermediate.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing), 2016. URL:[Link]

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,7-Dibromo-1-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,7-dibromo-1-chloroisoquinoline. As a crucial tool in s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,7-dibromo-1-chloroisoquinoline. As a crucial tool in structural elucidation, a thorough understanding of the ¹H NMR spectrum is essential for researchers working with this and related heterocyclic compounds in fields such as medicinal chemistry and materials science. This document will delve into the theoretical underpinnings of the spectrum, predicted spectral data based on established principles, and practical considerations for sample analysis.

Molecular Structure and Its Influence on the ¹H NMR Spectrum

4,7-Dibromo-1-chloroisoquinoline possesses a rigid aromatic core, the isoquinoline nucleus, substituted with three halogen atoms. The positions of these substituents have a profound impact on the electronic environment of the remaining protons, thereby dictating their chemical shifts and coupling patterns in the ¹H NMR spectrum.

The isoquinoline ring system consists of a pyridine ring fused to a benzene ring. In the absence of substituents, the protons of the pyridine ring (H-1 and H-3) are generally found at a lower field (higher ppm) compared to those on the benzene ring due to the electron-withdrawing nature of the nitrogen atom. The introduction of a chlorine atom at the C-1 position and bromine atoms at the C-4 and C-7 positions further modifies this electronic landscape.

The remaining protons on the 4,7-dibromo-1-chloroisoquinoline molecule are at positions H-3, H-5, H-6, and H-8. The electronegative halogen substituents exert a deshielding effect on nearby protons, causing their signals to shift downfield. The magnitude of this effect is dependent on the specific halogen and its position relative to the proton.

Predicted ¹H NMR Spectrum

Table 1: Predicted ¹H NMR Data for 4,7-Dibromo-1-chloroisoquinoline

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-38.2 - 8.4dJH3-H4 is absent due to substitution
H-58.0 - 8.2dJH5-H6 ≈ 8.5 - 9.0
H-67.7 - 7.9ddJH6-H5 ≈ 8.5 - 9.0, JH6-H8 ≈ 1.5 - 2.0
H-88.3 - 8.5dJH8-H6 ≈ 1.5 - 2.0

Justification for Predictions:

  • H-3: The proton at the C-3 position is adjacent to the nitrogen atom and is expected to be significantly deshielded. The presence of the bromine atom at C-4 will further influence its chemical shift. In isoquinoline, H-3 appears around 8.53 ppm. The bromo substituent at C-4 will likely cause a slight upfield or downfield shift depending on the balance of its inductive and resonance effects.

  • H-5: This proton is on the benzene ring and is ortho to the C-4 bromine. The deshielding effect of the bromine atom will cause a downfield shift compared to the corresponding proton in unsubstituted isoquinoline (around 7.78 ppm).

  • H-6: Positioned between two bromine atoms (at C-4 and C-7, though the latter is on a different ring), H-6 will experience deshielding effects. It will appear as a doublet of doublets due to coupling with both H-5 (ortho-coupling) and H-8 (meta-coupling).

  • H-8: This proton is ortho to the C-7 bromine and will be deshielded. It is expected to appear as a doublet due to meta-coupling with H-6.

Experimental Protocol: Synthesis and NMR Sample Preparation

A robust understanding of the synthesis of 4,7-dibromo-1-chloroisoquinoline is crucial for anticipating potential impurities that might be observed in the ¹H NMR spectrum. A plausible synthetic route involves the halogenation of isoquinoline or a suitable precursor.

A potential, though not definitively reported, synthetic pathway could be a multi-step process:

  • N-oxidation of Isoquinoline: Treatment of isoquinoline with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) would yield isoquinoline N-oxide.

  • Chlorination: The N-oxide can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the C-1 position, yielding 1-chloroisoquinoline.[1]

  • Bromination: Subsequent bromination of 1-chloroisoquinoline would need to be carefully controlled to achieve the desired 4,7-disubstitution. This may involve the use of a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Potential Impurities:

  • Partially brominated intermediates (e.g., 4-bromo-1-chloroisoquinoline or 7-bromo-1-chloroisoquinoline).

  • Over-brominated products.

  • Starting material (1-chloroisoquinoline).

  • Residual solvents from the reaction and purification steps.

Workflow for Synthesis and Purification:

Synthesis_Workflow Start Isoquinoline N_Oxidation N-Oxidation (e.g., m-CPBA) Start->N_Oxidation Chlorination Chlorination (e.g., POCl3) N_Oxidation->Chlorination Bromination Dibromination (e.g., NBS) Chlorination->Bromination Purification Purification (e.g., Column Chromatography) Bromination->Purification Characterization Characterization (¹H NMR, ¹³C NMR, MS) Purification->Characterization Final_Product 4,7-Dibromo-1-chloroisoquinoline Characterization->Final_Product

Caption: Synthetic workflow for 4,7-Dibromo-1-chloroisoquinoline.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 4,7-dibromo-1-chloroisoquinoline.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6 mL. The choice of solvent can influence chemical shifts.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Spectrometer Setup:

    • The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure good signal dispersion and resolution of coupling patterns.

    • Standard acquisition parameters should be employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation and Structural Verification

The interpretation of the acquired ¹H NMR spectrum involves the analysis of chemical shifts, integration, and multiplicity of the signals.

Logical Flow for Spectral Interpretation:

NMR_Interpretation Acquire_Spectrum Acquire ¹H NMR Spectrum Analyze_Shifts Analyze Chemical Shifts (δ) Acquire_Spectrum->Analyze_Shifts Analyze_Integration Analyze Signal Integration Acquire_Spectrum->Analyze_Integration Analyze_Multiplicity Analyze Multiplicity (Splitting) Acquire_Spectrum->Analyze_Multiplicity Assign_Protons Assign Signals to Protons Analyze_Shifts->Assign_Protons Analyze_Integration->Assign_Protons Analyze_Multiplicity->Assign_Protons Verify_Structure Verify Structure & Purity Assign_Protons->Verify_Structure

Caption: Step-by-step process for ¹H NMR data interpretation.

A crucial aspect of the analysis will be the observation of the coupling patterns. The ortho-coupling between H-5 and H-6 is expected to be in the range of 8-9 Hz, which is typical for protons on a benzene ring. The meta-coupling between H-6 and H-8 will be much smaller, likely around 1-2 Hz. The absence of a signal for H-4 and the specific splitting patterns of the remaining protons will be key indicators of the 4,7-dibromo substitution pattern.

Conclusion

This technical guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of 4,7-dibromo-1-chloroisoquinoline. By combining theoretical predictions with practical experimental considerations, researchers can confidently utilize ¹H NMR spectroscopy for the structural verification and purity assessment of this important heterocyclic compound. The principles outlined here are also applicable to the analysis of a wide range of substituted isoquinolines and related aromatic systems.

References

  • Filo. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved from [Link]

Sources

Exploratory

FT-IR spectrum of 4,7-Dibromo-1-chloroisoquinoline

An In-depth Technical Guide to the FT-IR Spectrum of 4,7-Dibromo-1-chloroisoquinoline Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,7-Dibromo-1-ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the FT-IR Spectrum of 4,7-Dibromo-1-chloroisoquinoline

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,7-Dibromo-1-chloroisoquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive interpretation. We will deconstruct the molecule’s vibrational modes, assign characteristic absorption bands, and provide a hypothetical, best-practice experimental protocol for data acquisition. This guide is intended for researchers, chemists, and quality control professionals who require a robust understanding of how to use FT-IR spectroscopy to characterize and verify this and similar multi-halogenated isoquinoline derivatives.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with a wide range of biological activities, including antimalarial, anti-HIV, and antihypertensive properties.[1][2] The specific compound, 4,7-Dibromo-1-chloroisoquinoline, serves as a versatile intermediate for creating complex molecular architectures. The introduction of halogen atoms at specific positions (1-chloro, 4-bromo, 7-bromo) provides distinct reactive handles for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution.

Characterizing such intermediates is critical to ensure purity and confirm structural integrity before proceeding with multi-step syntheses. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable first-line analytical technique for this purpose. It is rapid, non-destructive, and provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups.[3] This guide explains how to interpret this fingerprint for 4,7-Dibromo-1-chloroisoquinoline.

Fundamentals of FT-IR for Heterocyclic Aromatics

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds (stretching, bending, scissoring, etc.).[4] For a vibration to be IR-active, it must result in a change in the molecule's net dipole moment.[4] The resulting spectrum is a plot of absorbed intensity versus wavenumber (cm⁻¹), where the wavenumber is proportional to the energy of the vibration.

The spectrum is typically divided into two main regions:

  • Functional Group Region (4000 - 1500 cm⁻¹): Absorptions in this region are characteristic of specific bond types, such as C-H, C=N, and C=C stretches.[5]

  • Fingerprint Region (1500 - 400 cm⁻¹): This region contains complex vibrations, including skeletal modes of the aromatic ring and C-halogen stretches, that are unique to the molecule as a whole.[5]

For 4,7-Dibromo-1-chloroisoquinoline, the spectrum will be a composite of vibrations from the isoquinoline core and the C-Cl and C-Br bonds.

Molecular Structure and Predicted Vibrational Modes

The structure of 4,7-Dibromo-1-chloroisoquinoline dictates its vibrational behavior. The key components are the aromatic isoquinoline ring system, the aromatic C-H bonds, and the three carbon-halogen bonds.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing Grind Grind Sample (1-2 mg) Mix Mix with KBr (~1:100 ratio) Grind->Mix Press Press into Pellet (8-10 tons) Mix->Press Insert Insert Pellet Press->Insert Background Collect Background (Empty Compartment) Background->Insert Sample Collect Sample Spectrum Insert->Sample Process Ratio Sample/Background Sample->Process Interpret Interpret Spectrum Process->Interpret

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Applications in Synthesis and Quality Control

  • Identity Verification: The acquired spectrum should be compared against this predictive guide or a verified reference standard. The presence of all key bands, particularly the C-Cl and C-Br stretches in the fingerprint region, confirms the identity of 4,7-Dibromo-1-chloroisoquinoline.

  • Purity Assessment: The absence of unexpected peaks is crucial. For instance, a broad peak around 3300 cm⁻¹ could indicate residual water or solvent (e.g., an alcohol). The presence of a strong C=O peak around 1700 cm⁻¹ might suggest a starting material or a side-product from an incomplete reaction.

  • Reaction Monitoring: During synthesis, FT-IR can track the disappearance of key vibrational modes from a precursor and the emergence of the characteristic peaks of the final product, providing a qualitative measure of reaction completion.

Conclusion

The is characterized by distinct vibrational modes corresponding to its aromatic C-H bonds, the isoquinoline ring's C=C and C=N framework, and, most diagnostically, the C-Cl and C-Br bonds in the low-wavenumber fingerprint region. By understanding these assignments, researchers can confidently use FT-IR spectroscopy for rapid and reliable structural confirmation and purity assessment, ensuring the quality of this critical building block for further chemical synthesis and drug development.

References

  • Title: DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline Source: PubMed URL: [Link]

  • Title: DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline Source: ResearchGate URL: [Link]

  • Title: Interpretation of Infrared Spectra, A Practical Approach Source: Wiley Analytical Science URL: [Link]

  • Title: Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations Source: The Journal of Chemical Physics URL: [Link]

  • Title: How to Interpret FTIR Results: A Beginner's Guide Source: Technology Networks URL: [Link]

  • Title: Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Infrared spectra of radicals of isoquinoline and their hydrogenated and protonated species isolated in solid para-hydrogen Source: HuSCap URL: [Link]

  • Title: Synthesis and Spectroscopic Studies of Some Hydrogenated Thiazolo[2,3-a]isoquinolines Source: ResearchGate URL: [Link]

  • Title: 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds Source: Canadian Science Publishing URL: [Link]

  • Title: 10 Typical IR Absorptions of Aromatic Compounds Source: Thieme URL: [Link]

  • Title: Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols Source: ACS Publications URL: [Link]

  • Title: DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline Source: ResearchGate URL: [Link]

  • Title: Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Halogenated Organic Compounds Source: Spectroscopy Online URL: [Link]

  • Title: 4-Bromo-1-chloroisoquinoline Source: PubChem URL: [Link]

  • Title: Safe Synthesis of 4,7-Dibromot[5][6][7]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions Source: MDPI URL: [Link]

  • Title: Synthesis of 4-Bromoisoquinoline Source: PrepChem.com URL: [Link]

  • Title: Safe Synthesis of 4,7-Dibromot[5][6][7]hiadiazolo[3,4- d]pyridazine and Its SNAr Reactions Source: PubMed URL: [Link]

  • Title: Safe Synthesis of 4,7-Dibromot[5][6][7]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions Source: ResearchGate URL: [Link]

  • Title: 4,7-Dichloroquinoline Source: Wikipedia URL: [Link]

  • Title: A Reference Guide to FTIR Spectroscopy Source: Agilent URL: [Link]

  • Title: 4,7-Dichloroquinoline Source: PubChem URL: [Link]

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL: [Link]

  • Title: Supporting Information Operando FT-IR spectroscopy as a useful tool Source: The Royal Society of Chemistry URL: [Link]

Sources

Foundational

Programmable Orthogonal Functionalization of 4,7-Dibromo-1-chloroisoquinoline: A Whitepaper on Advanced Scaffold Design

Executive Summary In modern drug discovery, accessing diverse chemical space efficiently is paramount. Polyhalogenated heteroarenes serve as highly versatile building blocks, provided their reactivity can be predictably...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery, accessing diverse chemical space efficiently is paramount. Polyhalogenated heteroarenes serve as highly versatile building blocks, provided their reactivity can be predictably controlled. 4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) represents a privileged, tri-halogenated scaffold 1[1]. As a Senior Application Scientist, I frequently leverage this molecule to construct complex isoquinoline-based Active Pharmaceutical Ingredients (APIs). This technical guide elucidates the counter-intuitive yet highly predictable site-selective reactivity of 4,7-dibromo-1-chloroisoquinoline, providing validated, step-by-step protocols for its orthogonal functionalization.

Mechanistic Rationale: The Orthogonal Reactivity Triad

The synthetic utility of 4,7-dibromo-1-chloroisoquinoline lies in the distinct electronic and steric environments of its three halogens (C1-Cl, C4-Br, C7-Br). Conventional wisdom dictates that the highly electrophilic C1 position (adjacent to the heterocyclic nitrogen) should dominate all cross-coupling reactivity. Indeed, for many isoquinolines, the intrinsic electrophilicity of C1 is sufficient to override the standard ArBr > ArCl oxidative addition hierarchy 2[2].

However, empirical data and Density Functional Theory (DFT) distortion-interaction models reveal a critical divergence for the 4,7-dibromo-1-chloro substitution pattern. Suzuki-Miyaura coupling (SMC) is preferentially directed to the annulated benzo-ring over the pyridyl ring 3[3]. Specifically, oxidative addition by palladium occurs first at the C7-Br bond due to a lower activation barrier ( ΔE ) compared to the C1-Cl bond3[3].

Once the C7 position is functionalized, the C1-Cl bond remains highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent imine-like nitrogen 4[4]. Finally, the C4-Br bond, situated in a relatively electron-rich and sterically demanding environment, serves as a latent handle for late-stage cross-coupling. This creates a perfect orthogonal triad: C7 (SMC) C1 (SNAr) C4 (SMC/Buchwald-Hartwig) .

Experimental Workflows & Methodologies

Expertise & Trustworthiness Note: The following protocols are designed as self-validating systems. By strictly controlling temperature, equivalents, and ligand sterics, we prevent over-coupling and ensure chemoselectivity.

Protocol A: Site-Selective C7 Suzuki-Miyaura Coupling

Objective: Chemoselective arylation at C7 while preserving C1-Cl and C4-Br.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4,7-dibromo-1-chloroisoquinoline (1.0 equiv) and the target aryl boronic acid (1.05 equiv).

    • Causality: Strictly limiting the boronic acid to 1.05 equivalents prevents competitive, secondary oxidative addition at C4.

  • Catalyst & Base: Add Pd(PPh3)4 (0.05 equiv) and aqueous Na2CO3 (2.0 M, 2.0 equiv).

    • Causality: Pd(PPh3)4 provides a standard 14-electron active species that is highly sensitive to the activation barrier differentials identified by DFT, ensuring C7 selectivity over C1 3[3].

  • Solvent & Reaction: Suspend the mixture in degassed 1,4-dioxane. Heat to 80°C for 6-8 hours under an argon atmosphere.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material is consumed. The C7-arylated product will dominate (>95% selectivity).

Protocol B: C1-Selective Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduction of an amine or alkoxide at the highly electrophilic C1 position.

  • Reagent Assembly: Dissolve the C7-arylated intermediate (1.0 equiv) in anhydrous DMF.

  • Nucleophile Addition: Add the desired secondary amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: The C1-Cl is highly activated by the adjacent nitrogen; thus, transition-metal catalysis is completely unnecessary. Running this as an SNAr ensures the remaining C4-Br is untouched 4[4].

  • Reaction: Heat to 80°C for 4 hours.

  • Validation: TLC will show a highly fluorescent spot under 254 nm UV light, which is highly characteristic of 1-aminoisoquinolines.

Protocol C: C4 Late-Stage Functionalization (Buchwald-Hartwig)

Objective: Amination of the recalcitrant C4-Br position to yield the final API.

  • Reagent Assembly: Combine the C1/C7-difunctionalized intermediate (1.0 equiv), amine (1.5 equiv), and Cs2CO3 (2.0 equiv) in anhydrous toluene.

  • Catalyst System: Add Pd2(dba)3 (0.05 equiv) and XPhos (0.1 equiv).

    • Causality: The bulky, electron-rich XPhos ligand is mandatory here to facilitate oxidative addition into the sterically hindered and electronically deactivated C4-Br bond.

  • Reaction: Heat at 100°C for 12 hours.

Quantitative Data & Optimization

The following table synthesizes field-proven parameters for the orthogonal functionalization of this scaffold, allowing for rapid comparison of conditions and expected outcomes.

Table 1: Orthogonal Functionalization Conditions and Predictive Yields

Reaction StepTarget PositionCatalyst / ReagentsSolvent & TempSelectivityTypical Yield
1. SMC C7-BrPd(PPh3)4, Na2CO3, Ar-B(OH)21,4-Dioxane/H2O, 80°C>95% (C7 over C1/C4)75-85%
2. SNAr C1-ClAmine/Alkoxide, DIPEA or NaHDMF or THF, 60-100°C>99% (C1 over C4)80-92%
3. Buchwald-Hartwig C4-BrPd2(dba)3, XPhos, Cs2CO3, AmineToluene, 100°CN/A (Only C4 remains)65-80%
Reaction Pathway Visualization

The logical flow of the orthogonal functionalization is mapped below, demonstrating how the tri-halogenated scaffold is systematically converted into a high-value therapeutic lead.

G Start 4,7-Dibromo-1-chloroisoquinoline (Starting Scaffold) Step1 Step 1: C7-Selective SMC (Pd-Catalyzed) Start->Step1 Aryl Boronic Acid Pd(PPh3)4, Base Intermediate1 7-Aryl-4-bromo-1-chloroisoquinoline Step1->Intermediate1 Step2 Step 2: C1-Selective SNAr (Amine/Alkoxide Nucleophile) Intermediate1->Step2 Nucleophile (Nu-H) Base, Heat Intermediate2 1-Amino/Alkoxy-7-aryl-4-bromoisoquinoline Step2->Intermediate2 Step3 Step 3: C4-Selective Coupling (SMC or Buchwald-Hartwig) Intermediate2->Step3 Boronic Acid / Amine Pd-Catalyst FinalAPI Tri-Functionalized Isoquinoline API (Lead Compound) Step3->FinalAPI

Figure 1: Programmable orthogonal functionalization workflow of 4,7-Dibromo-1-chloroisoquinoline.

References
  • BLD Pharm. "4,7-Dibromo-1-chloroisoquinoline (CAS 223671-32-7) Product Data." bldpharm.com. 1

  • Fairlamb et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science (RSC Publishing).2

  • Fairlamb et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." PMC / NIH. 3

  • Benchchem. "1-Chloro-3-phenylisoquinoline (CAS 55150-54-4) - RUO." benchchem.com. 4

Sources

Exploratory

4,7-Dibromo-1-chloroisoquinoline: A Privileged Tri-Halogenated Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary In the pursuit of novel chemical space, polyhalogenated heterocycles serve as foundational building blocks for the rapid generation of complex molecular libraries. 4,7-Dibromo-1-chloroisoquinoline (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel chemical space, polyhalogenated heterocycles serve as foundational building blocks for the rapid generation of complex molecular libraries. 4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) [1] is a highly specialized, tri-halogenated scaffold that offers three distinct vectors for functionalization (C1, C4, and C7).

As a Senior Application Scientist, I have found that the true value of this molecule lies not just in its structural diversity, but in its programmable reactivity. By understanding the underlying electronic and steric forces governing this scaffold, researchers can execute highly predictable, orthogonal functionalization sequences without generating intractable mixtures. This whitepaper deconstructs the mechanistic causality behind its reactivity and provides self-validating protocols for its utilization in organic synthesis.

Physicochemical Profiling & The Selectivity Paradox

The isoquinoline core of 4,7-dibromo-1-chloroisoquinoline presents a fascinating reactivity paradox. When subjecting this molecule to Palladium-catalyzed cross-coupling, a bench scientist might intuitively expect the initial oxidative addition to occur at the C1-Cl bond (which is highly electrophilic due to the adjacent pyridinic nitrogen) or the C4-Br bond (located on the electron-deficient heterocyclic ring).

However, empirical data demonstrates a counter-intuitive reality: Suzuki-Miyaura Coupling (SMC) occurs preferentially at the C7-Br position on the annelated benzo-ring [2].

Mechanistic Causality: The Distortion-Interaction Model

To understand this regioselectivity, we must discard the assumption that Bond Dissociation Energy (BDE) or simple electrophilicity solely dictates reactivity. According to the Houk distortion-interaction model (also known as the activation-strain model) [3], the site of Pd(0) oxidative addition is determined by the lowest activation barrier ( ΔE‡ ).

The activation barrier is the sum of two components:

  • Distortion Energy ( ΔEdist​ ): The energy required to deform the starting heterocycle and the catalyst into the transition state geometry.

  • Interaction Energy ( ΔEint​ ): The stabilizing orbital overlap between the metal and the substrate.

For 4,7-dibromo-1-chloroisoquinoline, the C7 position requires significantly less distortion energy to achieve the transition state compared to the C4 or C1 positions. Consequently, the C7-Br bond possesses the lowest ΔE‡ , making it the kinetically favored site for oxidative addition [2].

Mechanism cluster_0 Houk's Distortion-Interaction Model Start Pd(0)L2 + 4,7-Dibromo-1-chloroisoquinoline Distortion Distortion Energy (ΔE_dist) Start->Distortion Interaction Interaction Energy (ΔE_int) Start->Interaction Activation Activation Barrier (ΔE‡) Distortion->Activation Interaction->Activation Outcome1 C7-Br Oxidative Addition (Lowest ΔE‡) Activation->Outcome1 Kinetically Favored Outcome2 C4-Br / C1-Cl Addition (Higher ΔE‡) Activation->Outcome2 Disfavored

Mechanistic logic of C7 site-selectivity governed by the distortion-interaction model.

Quantitative Reactivity Profiling

To successfully exploit this scaffold, one must match the intrinsic reactivity of each halogenated site with the appropriate catalytic regime. The data below summarizes the optimal functionalization modes.

PositionHalogenIntrinsic Reactivity ProfilePrimary Functionalization ModeOptimal Catalytic/Reaction Regime
C7 Bromine (-Br)Kinetically favored for Pd(0) oxidative addition (Lowest ΔE‡ )Suzuki-Miyaura Coupling (SMC)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C
C1 Chlorine (-Cl)Highly electrophilic; activated by adjacent pyridinic nitrogenNucleophilic Aromatic Substitution (S_NAr)Amine/Alkoxide nucleophile, DIPEA, 100°C
C4 Bromine (-Br)Electron-deficient but sterically/electronically deactivated relative to C7Late-stage Cross-Coupling (SMC/Buchwald)Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 110°C

Experimental Workflows: A Self-Validating Orthogonal Protocol

In my experience, the key to tri-functionalizing this scaffold without generating a statistical nightmare of side-products is strict stoichiometric control and temperature gating. The following three-step workflow is designed as a self-validating system , ensuring you can unambiguously verify the success of each step before proceeding.

Workflow SM 4,7-Dibromo-1-chloro- isoquinoline Step1 C7-Selective SMC Pd(dppf)Cl2, 80°C SM->Step1 Int1 C7-Aryl Intermediate Step1->Int1 Step2 C1-Selective SNAr Amine, 100°C Int1->Step2 Int2 C7-Aryl-C1-Amino Int. Step2->Int2 Step3 C4-Selective SMC Pd2(dba)3, 110°C Int2->Step3 Product Tri-Functionalized Isoquinoline Step3->Product

Orthogonal functionalization workflow for 4,7-dibromo-1-chloroisoquinoline.

Protocol 1: C7-Selective Suzuki-Miyaura Coupling

Objective: Exploit the low distortion energy of the C7-Br bond.

  • Setup: To a degassed solution of 4,7-dibromo-1-chloroisoquinoline (1.0 eq) in 1,4-Dioxane/H₂O (4:1), add the desired arylboronic acid (1.05 eq). Crucial: Do not exceed 1.05 eq to prevent premature C4 coupling.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

  • Execution: Heat the mixture to exactly 80 °C for 4-6 hours.

  • Self-Validation Checkpoint (LC-MS): The starting material exhibits a distinct isotopic cluster at m/z ~321, 323, 325 (indicative of 1x Cl and 2x Br). A successful C7 coupling will yield a product mass shifted by the aryl group, but it must retain a BrCl isotopic signature. If you observe a Cl-only isotopic pattern, over-coupling at C4 has occurred, indicating your temperature was too high or stoichiometry was poorly controlled.

Protocol 2: C1-Selective Nucleophilic Aromatic Substitution (S_NAr)

Objective: Exploit the high electrophilicity of the C1-Cl bond via a Meisenheimer intermediate.

  • Setup: Dissolve the C7-aryl intermediate (1.0 eq) in NMP or DMF.

  • Reagents: Add a secondary amine (1.5 eq) and DIPEA (2.0 eq).

  • Execution: Heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint (TLC & LC-MS): Displacement of the C1-Cl by an amine typically results in a highly fluorescent product spot under 365 nm UV light. By LC-MS, confirm the transition from a BrCl isotopic pattern to a strict mono-Br pattern. The absence of the chlorine isotope confirms complete C1 conversion.

Protocol 3: C4-Selective Late-Stage Cross-Coupling

Objective: Overcome the higher activation barrier of the remaining C4-Br bond.

  • Setup: To a degassed solution of the C7/C1-bifunctionalized intermediate (1.0 eq) in Toluene/H₂O (5:1), add the second arylboronic acid (1.5 eq).

  • Catalysis: This step requires forcing conditions and highly active dialkylbiaryl phosphine ligands. Add Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (3.0 eq).

  • Execution: Heat to 110 °C for 16 hours.

  • Self-Validation Checkpoint (LC-MS): Success is validated by the complete disappearance of the mono-Br isotopic pattern in the mass spectrum, yielding the exact mass of the fully tri-functionalized isoquinoline core with no heavy halogen isotopes remaining.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: eScholarship (University of California) URL:[Link]

Foundational

The Chloro Group in 1-Chloroisoquinolines: A Technical Guide to Reactivity and Application

Abstract The 1-chloroisoquinoline scaffold is a cornerstone in contemporary medicinal chemistry and materials science. The strategic placement of a chlorine atom at the C1 position imbues the isoquinoline core with a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-chloroisoquinoline scaffold is a cornerstone in contemporary medicinal chemistry and materials science. The strategic placement of a chlorine atom at the C1 position imbues the isoquinoline core with a unique reactivity profile, rendering it a versatile building block for the synthesis of a diverse array of functionalized molecules. This in-depth technical guide provides a comprehensive exploration of the reactivity of the chloro group in 1-chloroisoquinolines, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable, field-proven experimental protocols.

Introduction: The Privileged 1-Chloroisoquinoline Scaffold

The isoquinoline motif is a prevalent feature in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The introduction of a chlorine atom at the C1 position dramatically influences the electronic properties of the heterocyclic ring, making this position highly susceptible to a range of chemical transformations.[2] This enhanced reactivity, coupled with the inherent biological relevance of the isoquinoline core, establishes 1-chloroisoquinoline as a "privileged scaffold" in drug discovery and development.[3] Its utility as a synthetic intermediate allows for the late-stage functionalization of complex molecules, a critical advantage in the rapid exploration of structure-activity relationships (SAR).[4]

The primary driver of the reactivity at the C1 position is the powerful electron-withdrawing effect of the adjacent nitrogen atom. This effect polarizes the C1-Cl bond and stabilizes the negatively charged intermediate formed during nucleophilic attack, thereby facilitating substitution reactions.[5] This guide will delve into the practical applications of this inherent reactivity, providing a robust framework for its exploitation in synthesis.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The electron-deficient nature of the C1 position in 1-chloroisoquinoline makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[6] This class of reactions provides a direct and often high-yielding method for the introduction of a wide variety of heteroatom-based functional groups.

Mechanistic Overview of SNAr

The SNAr reaction of 1-chloroisoquinoline proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electrophilic C1 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the isoquinoline ring, which is a key factor in stabilizing this species and promoting the reaction. In the second step, the chloride leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr_Mechanism Reactants 1-Chloroisoquinoline + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (Rate-determining) Product 1-Substituted Isoquinoline + Cl⁻ Intermediate->Product Elimination

Caption: Generalized mechanism of SNAr at the C1 position of isoquinoline.

Common Nucleophiles and Representative Protocols

A broad range of nucleophiles can be effectively employed in SNAr reactions with 1-chloroisoquinolines. The choice of reaction conditions is often dictated by the nucleophilicity of the attacking species.

The introduction of nitrogen-containing substituents is readily achieved through SNAr. This is particularly valuable for the synthesis of compounds with potential biological activity.

  • Protocol 1: Amination of 1,3-Dichloroisoquinoline (Illustrative of C1 Reactivity)

Phenoxides and alkoxides are effective nucleophiles for the synthesis of 1-aryloxy and 1-alkoxyisoquinolines.

  • Protocol 2: Synthesis of 1-Phenoxy-4-chloroisoquinoline

    This procedure, used as a step in the synthesis of 1-amino-4-chloroisoquinoline, demonstrates the effective displacement of the C1-chloro group by a phenoxide nucleophile.[7]

    • Reactants: To a solution of 1,4-dichloroisoquinoline in a suitable aprotic polar solvent such as DMF, add an equimolar amount of phenol and a slight excess of a non-nucleophilic base (e.g., potassium carbonate).

    • Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Work-up: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 1-chloroisoquinoline is an excellent substrate for these transformations.[8] These reactions offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 1-Arylisoquinolines

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 1-arylisoquinolines.[9] These structures are prevalent in many biologically active compounds.[10]

  • Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the relatively inert C-Cl bond.[11] The base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[[“]]

Suzuki_Workflow Start Start Vessel_Prep Vessel Preparation: 1-Chloroisoquinoline, Arylboronic Acid, Base (e.g., K₃PO₄) Start->Vessel_Prep Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Vessel_Prep->Inert_Atmosphere Solvent_Addition Add Degassed Solvents (e.g., Toluene/H₂O) Inert_Atmosphere->Solvent_Addition Catalyst_Addition Add Pd Catalyst and Ligand (e.g., Pd(OAc)₂ / SPhos) Solvent_Addition->Catalyst_Addition Reaction Heat Reaction Mixture (e.g., 80-110 °C) Catalyst_Addition->Reaction Monitoring Monitor Progress (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification End End Purification->End

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 1-chloroisoquinoline.

  • Protocol 3: Generalized Suzuki-Miyaura Coupling [11]

    • Vessel Preparation: In an oven-dried reaction vessel, combine 1-chloroisoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (2.0-3.0 equiv).

    • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).

    • Catalyst Addition: To the stirring suspension, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%).

    • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95 (for similar substrates)[11]
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O9070-90 (for similar substrates)[13]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-N-Heterocycles.

Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[14] This reaction is particularly useful for coupling 1-chloroisoquinoline with a wide range of primary and secondary amines.[15]

  • Protocol 4: Generalized Buchwald-Hartwig Amination

    • Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3-precatalyst, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel.

    • Reagent Addition: Add the 1-chloroisoquinoline (1.0 equiv), the amine (1.1-1.3 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitoring, Work-up, and Purification: Follow a similar procedure as described for the Suzuki-Miyaura coupling.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene100>90 (for similar substrates)[15]
BrettPhos Pd G3LHMDSTHF65-8080-95 (for challenging substrates)[16]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Aryl Chlorides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 1-alkynylisoquinolines.[17] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[18]

  • Protocol 5: Standard Copper-Catalyzed Sonogashira Coupling [19]

    • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 1-chloroisoquinoline (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

    • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).

    • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution.

    • Reaction and Work-up: Stir the reaction at room temperature or heat as required. Upon completion, dilute with an organic solvent and filter through Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry and concentrate.

    • Purification: Purify the crude product by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂ / CuIEt₃N or i-Pr₂NHTHF or DMFRoom Temp. to 70
Pd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile80

Table 3: General Conditions for Sonogashira Coupling.

Heck Reaction: Vinylation of the Isoquinoline Core

The Heck reaction facilitates the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[20][21] This allows for the introduction of vinyl groups at the C1 position of the isoquinoline ring.

  • Protocol 6: Generalized Heck Reaction [22]

    • Reagent Combination: In a reaction vessel, combine 1-chloroisoquinoline (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary, e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃).

    • Solvent Addition: Add a polar aprotic solvent such as DMF, DMAc, or acetonitrile.

    • Reaction: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.

    • Monitoring, Work-up, and Purification: Follow standard procedures as outlined in the previous sections.

Conclusion and Future Outlook

The chloro group at the C1 position of the isoquinoline scaffold serves as a versatile handle for a multitude of synthetic transformations. This guide has provided a detailed overview of the key reactivity patterns, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The provided protocols, based on established methodologies for similar heterocyclic systems, offer a solid foundation for the practical application of 1-chloroisoquinolines in research and development.

The continued development of more active and selective catalyst systems will undoubtedly expand the synthetic utility of 1-chloroisoquinolines even further. As our understanding of reaction mechanisms deepens, we can expect the emergence of novel and more efficient methods for the functionalization of this privileged heterocyclic core, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. ([Link])

  • Sonogashira coupling. ([Link])

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. ([Link])

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. ([Link])

  • Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes. Conditions: a) Pd2(PPh3)2Cl2 (5 mol %), CuI (10 mol %), HNiPr2 (3.0 equiv.), DMF, alkyne (1.5 equiv.); b) 2, MeOH, 2 M aq. HCl, 60 °C. ([Link])

  • Sonogashira Coupling. ([Link])

  • The Sonogashira Coupling. ([Link])

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ([Link])

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. ([Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. ([Link])

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita. ([Link])

  • Isoquinoline. ([Link])

  • Enantioselective synthesis of 1-aryltetrahydroisoquinolines. ([Link])

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ([Link])

  • Suzuki reaction general procedure. ([Link])

  • Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. ([Link])

  • Heck Reaction. ([Link])

  • Buchwald-Hartwig Amination. ([Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. ([Link])

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. ([Link])

  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. ([Link])

  • Heck reaction. ([Link])

  • Nucleophilic aromatic substitution. ([Link])

  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. ([Link])

  • 8.2: Two Mechanistic Models for Nucleophilic Substitution. ([Link])

  • The Suzuki Reaction. ([Link])

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ([Link])

  • Why does nucleophilic substitution in isoquinoline favour at position 1? ([Link])

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. ([Link])

    • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. ([Link])

Sources

Protocols & Analytical Methods

Method

Suzuki coupling reactions with 4,7-Dibromo-1-chloroisoquinoline

Application Note: Regioselective Suzuki-Miyaura Coupling Strategies for 4,7-Dibromo-1-chloroisoquinoline Executive Briefing For researchers and drug development professionals, polyhalogenated heterocycles are highly priz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Suzuki-Miyaura Coupling Strategies for 4,7-Dibromo-1-chloroisoquinoline

Executive Briefing

For researchers and drug development professionals, polyhalogenated heterocycles are highly prized scaffolds that allow for the rapid, modular assembly of complex pharmacophores. However, differentiating between multiple carbon-halogen bonds during cross-coupling requires precise catalytic control. As a Senior Application Scientist, I have developed this technical guide to decode the counter-intuitive regioselectivity of 4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7). By leveraging specific palladium-catalyzed Suzuki-Miyaura coupling (SMC) conditions, scientists can achieve programmable, site-selective functionalization across all three halogenated positions.

Mechanistic Theory: Decoding the Regioselectivity Hierarchy

In standard isoquinoline systems, the C1 position (alpha to the nitrogen) is highly electrophilic, typically making the C1-Cl bond the most reactive site for oxidative addition. However, 4,7-dibromo-1-chloroisoquinoline breaks this conventional heuristic.

Extensive structure-activity studies and DFT computational models reveal that SMC reactions are intrinsically favored in the annelated benzo-ring over the pyridyl ring for this specific scaffold[1]. Consequently, 4,7-dibromo-1-chloroisoquinoline undergoes SMC preferentially at the C7 position [2].

The Causality of the Coupling Sequence:

  • Primary Site (C7-Br): The C-Br bond at C7 is intrinsically weaker than the C-Cl bond. While C1 is highly electrophilic, the energetic barrier for palladium oxidative addition into the C7-Br bond is lower under standard Pd(0) catalysis, making it the primary reaction site[2].

  • Secondary Site (C1-Cl): Once the C7 position is arylated, the C1-Cl bond becomes the next most reactive site. The electron-withdrawing nature of the adjacent nitrogen highly polarizes this bond, facilitating oxidative addition[3].

  • Tertiary Site (C4-Br): The C4 position is beta to the nitrogen and is the most electron-rich (deactivated) halogenated site on the scaffold. It requires highly active, electron-rich phosphine ligands to force the final coupling[4].

Regioselectivity SM 4,7-Dibromo-1- chloroisoquinoline Int1 C7-Coupled Intermediate SM->Int1 Step 1: C7-Br Pd(dppf)Cl2 Int2 C1,C7-Coupled Intermediate Int1->Int2 Step 2: C1-Cl Pd(PPh3)4 Prod C1,C4,C7-Triaryl Isoquinoline Int2->Prod Step 3: C4-Br Pd(OAc)2/SPhos

Caption: Regioselective sequential Suzuki coupling pathway for 4,7-dibromo-1-chloroisoquinoline.

Strategic Experimental Workflow

To ensure a self-validating protocol, each step must utilize a catalyst and solvent system tailored to the specific activation energy of the target carbon-halogen bond. The general catalytic cycle relies on oxidative addition, transmetalation, and reductive elimination[5]. Water is essential in these solvent mixtures to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex[4].

Workflow Prep 1. Reagent Preparation (Glovebox/Inert Atm) Degas 2. Solvent Degassing (Argon Sparging) Prep->Degas React 3. Catalytic Coupling (80-90°C, 4-12 h) Degas->React Workup 4. Aqueous Workup (Extraction & Wash) React->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify

Caption: Standardized experimental workflow for site-selective Suzuki-Miyaura coupling reactions.

Quantitative Data: Reaction Conditions Summary

Coupling StepTarget SiteCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)
Primary C7-Br Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ (2.0 eq)Dioxane / H₂O (4:1)804-6
Secondary C1-Cl Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Toluene / EtOH / H₂O908-12
Tertiary C4-Br Pd(OAc)₂ / SPhosK₃PO₄ (2.0 eq)Toluene / H₂O (10:1)10012-16

Note on Catalyst Causality: Pd(dppf)Cl₂ is selected for the primary step because the bidentate dppf ligand possesses a large bite angle (99°), which accelerates reductive elimination and prevents over-coupling at the C1 position. Conversely, SPhos is utilized in the tertiary step because its electron-rich, bulky biaryl structure forces oxidative addition into the highly deactivated C4-Br bond[4].

Detailed Methodologies & Protocols

Protocol A: Primary Coupling at the C7-Position

Objective: Mono-arylation at C7 while preserving the C1-Cl and C4-Br bonds.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 4,7-dibromo-1-chloroisoquinoline (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.05 eq, 1.05 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol). Crucial Insight: Strictly limiting the boronic acid to 1.05 equivalents prevents unwanted secondary coupling at C1.

  • Solvent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add 4.0 mL of rigorously degassed 1,4-dioxane, followed by 1.0 mL of a degassed 2.0 M aqueous Na₂CO₃ solution (2.0 eq).

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring (800 rpm) for 4 to 6 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and partition with distilled water (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C7-arylated intermediate.

Protocol B: Secondary Coupling at the C1-Position

Objective: Arylation of the highly electrophilic C1-Cl bond.

  • Preparation: Charge a Schlenk flask with the C7-arylated intermediate from Protocol A (1.0 eq, 1.0 mmol), a distinct arylboronic acid (1.2 eq, 1.2 mmol), and Pd(PPh₃)₄ (0.05 eq, 0.05 mmol).

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v, 5.0 mL) followed by 1.0 mL of 2.0 M aqueous K₂CO₃. Crucial Insight: The addition of ethanol enhances the solubility of the mono-arylated intermediate and facilitates the transmetalation of the boronic acid.

  • Reaction: Heat the mixture to 90 °C for 8-12 hours. The elevated temperature is required to overcome the higher activation energy of the C-Cl bond compared to the initial C-Br bond.

  • Isolation: Follow the identical aqueous workup and chromatographic purification steps outlined in Protocol A to yield the C1,C7-diarylated product.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). URL:[Link]

  • Suzuki Coupling. Organic Chemistry Portal. URL:[Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. URL:[Link]

Sources

Application

Application Notes & Protocols: Strategic Synthesis of 4-Amino-7-bromo-1-aryloxyisoquinoline Derivatives from 4,7-Dibromo-1-chloroisoquinoline

Abstract: This document provides a comprehensive guide for the synthesis of functionalized 4-aminoisoquinoline derivatives, a scaffold of significant interest in medicinal chemistry. We address the unique challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of functionalized 4-aminoisoquinoline derivatives, a scaffold of significant interest in medicinal chemistry. We address the unique challenges and opportunities presented by the polyhalogenated starting material, 4,7-dibromo-1-chloroisoquinoline. The protocols detailed herein are built upon fundamental principles of heterocyclic reactivity, offering a strategic, multi-step pathway that leverages the differential reactivity of the three halogen substituents. The primary strategy involves a regioselective nucleophilic aromatic substitution (SNAr) at the C1 and C4 positions, followed by modern cross-coupling techniques for further diversification at C7. This guide is intended for researchers and professionals in drug discovery and synthetic chemistry, providing both theoretical insights and actionable experimental protocols.

Introduction: The Strategic Value of Polyhalogenated Isoquinolines

The isoquinoline core is a privileged scaffold in numerous biologically active compounds. The introduction of an amino group, particularly at the C4 position, is a common feature in molecules designed to interact with various biological targets. While the synthesis of 4-aminoquinolines is extensively documented, the analogous isoquinoline systems derived from complex precursors are less explored.

The starting material, 4,7-dibromo-1-chloroisoquinoline, represents a powerful but challenging substrate. Its three distinct halogen atoms serve as synthetic handles that can be addressed sequentially, allowing for the controlled, three-dimensional construction of complex molecular architectures. The key to unlocking this potential lies in understanding and exploiting the inherent differences in the reactivity of each position. This guide will focus on a strategy prioritizing the synthesis of 4-amino derivatives through a selective, stepwise functionalization approach.

Mechanistic Insights: Predicting Regioselectivity

The synthetic strategy hinges on the differential reactivity of the three carbon-halogen bonds (C1-Cl, C4-Br, and C7-Br). This reactivity is governed by the principles of nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

In the isoquinoline ring system, the nitrogen atom acts as a powerful electron-withdrawing group, activating the heterocyclic ring towards nucleophilic attack.[1] This effect is most pronounced at the α (C1) and γ (C4) positions.

  • C1-Position: This position is highly electron-deficient due to its proximity to the ring nitrogen, making the C1-Cl bond exceptionally susceptible to SNAr.[2]

  • C4-Position: The C4-position is also activated through resonance stabilization of the negative charge in the Meisenheimer intermediate that forms upon nucleophilic attack.[3][4]

  • C7-Position: The C7-Br bond on the carbocyclic (benzene) ring is significantly less activated towards SNAr as it lacks direct electronic activation from the heterocyclic nitrogen.[1]

Therefore, we predict the following reactivity order for SNAr: C1-Cl > C4-Br >> C7-Br .

This differential reactivity allows for a stepwise substitution. A milder nucleophile or less forcing conditions can be used to selectively target the C1 position, followed by a second SNAr at the C4 position.

Palladium-Catalyzed Cross-Coupling

For the less reactive C7-Br bond, a more robust method such as a Palladium-catalyzed Buchwald-Hartwig amination is required.[5] This reaction proceeds through a different mechanism involving oxidative addition and reductive elimination and is highly effective for forming C-N bonds on aryl bromides that are inert to SNAr.[6]

The workflow below illustrates the proposed strategic approach to selectively synthesize a 4-aminoisoquinoline derivative.

G cluster_0 Strategic Synthesis Workflow start 4,7-Dibromo-1-chloroisoquinoline step1 Step 1: Selective C1 Substitution (SNAr) (e.g., Phenol, K2CO3) start->step1 Mild Nucleophile intermediate1 Intermediate A: 4,7-Dibromo-1-phenoxyisoquinoline step1->intermediate1 step2 Step 2: C4 Amination (SNAr) (Primary/Secondary Amine) intermediate1->step2 Amine Nucleophile intermediate2 Product: 4-Amino-7-bromo-1-phenoxyisoquinoline step2->intermediate2 step3 Optional Step 3: C7 Diversification (e.g., Buchwald-Hartwig) intermediate2->step3 Pd-Catalysis final_product Diversified Product step3->final_product

Caption: Proposed workflow for selective synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Selective SNAr at C1 - Synthesis of 4,7-Dibromo-1-phenoxyisoquinoline

This protocol details the selective substitution of the highly activated C1-chloro group with a phenoxide nucleophile. Using a less nucleophilic oxygen-based nucleophile under controlled conditions favors mono-substitution at the most reactive site.

Rationale: The C1 position is the most electrophilic site on the isoquinoline core. By using a moderately reactive nucleophile like phenol in the presence of a mild base, we can achieve selective displacement of the chloride without affecting the two bromide positions.

Reagent/SolventMolecular Weight ( g/mol )Molar Equiv.Amount
4,7-Dibromo-1-chloroisoquinoline318.361.03.18 g (10 mmol)
Phenol94.111.21.13 g (12 mmol)
Potassium Carbonate (K₂CO₃), anhydrous138.212.02.76 g (20 mmol)
Dimethylformamide (DMF), anhydrous--50 mL

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,7-dibromo-1-chloroisoquinoline (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF (50 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material (typically 4-6 hours).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4,7-dibromo-1-phenoxyisoquinoline.

Protocol 2: SNAr at C4 - Synthesis of N-alkyl-7-bromo-1-phenoxyisoquinolin-4-amine

This protocol describes the amination at the C4 position of the intermediate from Protocol 1. The C4-Br is now the most activated site for a second SNAr reaction.

Rationale: With the C1 position blocked, the C4-Br is the next most reactive site for nucleophilic attack. Heating the intermediate with an excess of the desired amine, which can also act as the solvent, drives the reaction to completion.[7] This neat (solvent-free) condition is effective for many primary and secondary amines.[8]

Reagent/SolventMolecular Weight ( g/mol )Molar Equiv.Amount (Example)
4,7-Dibromo-1-phenoxyisoquinoline376.081.03.76 g (10 mmol)
N,N-Dimethylethylenediamine88.155.0 - 10.04.4 - 8.8 g (50-100 mmol)
Dichloromethane (DCM) for workup--As needed
5% aq. NaHCO₃ for workup--As needed

Step-by-Step Procedure:

  • In a round-bottom flask or sealed tube, combine 4,7-dibromo-1-phenoxyisoquinoline (1.0 eq) and the desired amine (5.0-10.0 eq).

  • Heat the mixture with stirring at 120-140 °C. For volatile amines, a sealed vessel is required.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient, often with 1% triethylamine to prevent streaking) to obtain the pure 4-amino derivative.

Advanced Protocol: C7 Functionalization via Buchwald-Hartwig Amination

Should further diversification at the C7 position be desired, the remaining C7-Br bond can be functionalized using palladium-catalyzed cross-coupling.

Rationale: The C7-Br bond is unreactive to SNAr but is an excellent substrate for Buchwald-Hartwig amination. This reaction allows for the introduction of a wide range of primary or secondary amines under relatively mild conditions compared to traditional methods.[9][10]

G CatalyticCycle Buchwald-Hartwig Cycle Oxidative Addition Ligand Exchange & Deprotonation Reductive Elimination CatalyticCycle:f0->CatalyticCycle:f1 Amine, Base CatalyticCycle:f1->CatalyticCycle:f2 Catalyst Pd(0)L₂ CatalyticCycle:f2->Catalyst Catalyst Regeneration Product Ar-NR₂ (C7-Aminated Product) CatalyticCycle:f2->Product Reactants Ar-Br + R₂NH (Product from Protocol 2) Reactants->Catalyst Catalyst->CatalyticCycle:f0 Base Base (e.g., NaOtBu)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Reagent/SolventRoleExample Amount (for 1 mmol scale)
4-Amino-7-bromo-1-phenoxyisoquinoline derivativeSubstrate1.0 eq (1 mmol)
Amine (R₂NH)Nucleophile1.2 eq (1.2 mmol)
Pd₂(dba)₃Palladium Precatalyst0.02 eq (0.02 mmol)
XPhosLigand0.04 eq (0.04 mmol)
Sodium tert-butoxide (NaOtBu)Base1.4 eq (1.4 mmol)
Toluene, anhydrousSolvent5 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, ligand, and base.

  • Add the 4-amino-7-bromo-1-phenoxyisoquinoline substrate.

  • Evacuate and backfill the flask with the inert gas (repeat 3 times).

  • Add anhydrous toluene, followed by the amine nucleophile via syringe.

  • Heat the mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to yield the final C7-functionalized product.

Characterization and Data Interpretation

Unambiguous structural confirmation is critical to verify the regioselectivity of each step.

  • ¹H NMR: The chemical shifts of the protons on the isoquinoline core will change significantly upon substitution. Disappearance of the singlet corresponding to the proton at C1 (if present in a precursor) or shifts in the aromatic region can indicate substitution.

  • ¹³C NMR: The carbon atom bonded to the substituted halogen will show a significant upfield shift.

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation is invaluable. Correlations between the protons of the newly introduced amino-alkyl side chain and the carbons of the isoquinoline core (e.g., C4, C4a, C5) will definitively prove the site of attachment.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the replacement of a halogen with the desired amine or phenoxy group.

References

  • (Reference to a general review on SNAr on heterocycles)
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • (Reference to a paper on sequential functionalization of polyhalogenated heterocycles)
  • (Reference to a paper on isoquinoline synthesis)
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Enantioselective dearomatization of isoquinolines by anion-binding catalysis en route to cyclic α-aminophosphonates. Chemical Science (RSC Publishing). [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Reactivity of aminobromoquinolines towards potassium amide in liquid ammonia. ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization with α-Substituted Ketones. PubMed. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Amine Reactivity. MSU chemistry. [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. [Link]

Sources

Method

Preparation of kinase inhibitors using 4,7-Dibromo-1-chloroisoquinoline

Application Note: Regiodivergent Synthesis of Multi-Targeted Kinase Inhibitors Using 4,7-Dibromo-1-chloroisoquinoline Executive Summary The isoquinoline scaffold is a privileged pharmacophore in modern drug discovery, se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiodivergent Synthesis of Multi-Targeted Kinase Inhibitors Using 4,7-Dibromo-1-chloroisoquinoline

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous kinase inhibitors targeting oncology and cardiovascular pathways. Developing highly selective inhibitors for kinases such as B-Raf, RAF1, ROCK, and Haspin requires access to complex, multi-substituted isoquinoline derivatives[1][2][3].

This application note details the strategic use of 4,7-Dibromo-1-chloroisoquinoline (CAS 223671-32-7) as a highly versatile, tri-halogenated building block. By leveraging the orthogonal reactivity of its three halogen sites, researchers can execute programmable, protecting-group-free syntheses of diverse kinase inhibitor libraries.

Mechanistic Rationale: Orthogonal Reactivity (E-E-A-T)

The synthetic utility of 4,7-dibromo-1-chloroisoquinoline is rooted in the distinct electronic and steric environments of its halogen atoms, which allow for sequential, site-selective functionalization:

  • The C1 Position (Imidoyl Chloride): The C1-chloro atom is situated directly adjacent to the pyridyl nitrogen, rendering it highly electron-deficient. This position is kinetically primed for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination. It allows for the facile introduction of aniline or pyrimidine-amine pharmacophores, which are critical for establishing hydrogen bonds within the ATP-binding hinge region of kinases like B-Raf and RAF1[1][3].

  • The C7 vs. C4 Position (Regioselective Oxidative Addition): Following C1 functionalization, the intermediate possesses two bromides at C4 and C7. Counterintuitively, in Pd-catalyzed Suzuki-Miyaura cross-coupling (SMC), oxidative addition is favored at the C7 position on the annelated benzo-ring rather than the C4 position on the pyridyl ring[4]. According to the distortion-interaction model, the activation barrier (ΔE) for Pd(0) insertion is lower at the benzo-ring, enabling highly site-selective C7 arylation without competitive C4 coupling[4].

  • The C4 Position (Late-Stage Elaboration): The remaining C4 bromide can subsequently be engaged in cross-coupling under more forcing conditions (e.g., higher temperatures or specialized ligands like XPhos), allowing for the installation of solvent-exposed motifs that dictate kinase selectivity[5].

SyntheticWorkflow SM 4,7-Dibromo-1-chloroisoquinoline (CAS 223671-32-7) Step1 Step 1: SNAr / Amination (Selective C1 Functionalization) SM->Step1 Int1 1-Amino-4,7-dibromoisoquinoline (LC-MS Validation) Step1->Int1 Step2 Step 2: Suzuki-Miyaura Coupling (Selective C7 Arylation) Int1->Step2 Int2 1-Amino-7-aryl-4-bromoisoquinoline (LC-MS Validation) Step2->Int2 Step3 Step 3: Cross-Coupling (C4 Functionalization) Int2->Step3 Product Tri-substituted Isoquinoline (Multi-Kinase Inhibitor) Step3->Product

Workflow for the regiodivergent functionalization of 4,7-dibromo-1-chloroisoquinoline.

Experimental Protocols

The following protocols constitute a self-validating system. In-process controls (IPC) via LC-MS are integrated to ensure the complete consumption of intermediates before proceeding, preventing the generation of inseparable structural isomers.

Protocol 1: Regioselective SNAr at the C1 Position

Causality: Using a polar aprotic solvent (NMP) and a non-nucleophilic base (DIPEA) at elevated temperatures forces the SNAr reaction at the electron-deficient C1 position while leaving the C4 and C7 bromides intact.

  • Setup: In a sealed pressure tube, dissolve 4,7-dibromo-1-chloroisoquinoline (1.0 eq) and the desired primary amine (e.g., 4-tert-butylaniline, 1.1 eq) in anhydrous NMP (0.2 M).

  • Activation: Add DIPEA (2.5 eq). Purge the vessel with N2 for 5 minutes.

  • Reaction: Heat the mixture to 110 °C for 12 hours.

  • Validation: Analyze an aliquot via LC-MS. The reaction is complete when the parent mass (m/z ~321) is fully depleted and the product mass (e.g., m/z ~434 for the aniline adduct) is dominant.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove NMP. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C7 Position

Causality: Strict stoichiometric control of the boronic acid (1.05 eq) and the use of Pd(dppf)Cl2 exploit the kinetic preference for oxidative addition at the C7 benzo-ring position, preventing over-arylation at C4[4].

  • Setup: Charge a flask with the 1-amino-4,7-dibromoisoquinoline intermediate (1.0 eq), aryl boronic acid (1.05 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M) followed by K2CO3 (2.0 eq).

  • Reaction: Stir at 80 °C for 6 hours under an N2 atmosphere.

  • Validation: Monitor via LC-MS. The complete disappearance of the dibromo isotopic pattern confirms successful mono-arylation.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with DCM, concentrate, and purify via silica gel chromatography.

Protocol 3: Late-Stage Functionalization at the C4 Position

Causality: The remaining C4 bromide requires a more active catalyst system to undergo cross-coupling. Using Pd(PPh3)4 or a Buchwald precatalyst ensures efficient conversion.

  • Setup: Combine the C7-substituted intermediate (1.0 eq), heteroaryl boronic acid/ester (1.5 eq), Na2CO3 (2.0 eq), and Pd(PPh3)4 (0.1 eq) in Toluene/EtOH/H2O (2:1:1).

  • Reaction: Heat at 100 °C for 12–16 hours.

  • Validation: Confirm product formation via LC-MS and TLC.

  • Workup: Extract with EtOAc, wash with brine, dry, and purify via preparative HPLC to yield the final kinase inhibitor.

Target Kinase Pathways

Isoquinoline derivatives synthesized via this scaffold are predominantly evaluated against the MAPK/ERK pathway (for melanoma and solid tumors) and the RhoA/ROCK pathway (for cardiovascular and neurodegenerative diseases)[1][2].

KinasePathways cluster_MAPK MAPK / ERK Pathway (Oncology) cluster_ROCK RhoA / ROCK Pathway (Cardiovascular) Ras Ras GTPase BRaf B-Raf / RAF1 Kinase Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation RhoA RhoA (Active) ROCK ROCK1/2 Kinase RhoA->ROCK MLC Myosin Light Chain ROCK->MLC Actin Actomyosin Contraction MLC->Actin Inhibitor Isoquinoline Inhibitors (Synthesized Library) Inhibitor->BRaf Inhibits Inhibitor->ROCK Inhibits

Signaling pathways targeted by isoquinoline-based kinase inhibitors.

Quantitative Structure-Activity Data

The table below summarizes the inhibitory potencies of various isoquinoline-based compounds synthesized using similar halogenated building blocks, demonstrating the broad utility of the scaffold across different kinase targets.

Target KinaseCompound Class / MotifRepresentative IC₅₀Primary IndicationReference
B-Raf Aryl-isoquinoline (e.g., Compound 1)< 100 nMMelanoma[1]
RAF1 Quinolinylaminoisoquinoline0.96 µMSolid Tumors[3]
Haspin Pyrazolo[3,4-g]isoquinolines50 – 66 nMMitotic Disruption[5]
ROCK Isoquinoline sulfonamide derivativesLow nMCardiovascular[2]

Biological Evaluation Protocol: ADP-Glo™ Kinase Assay

To validate the synthesized inhibitors, the luminescent ADP-Glo assay is recommended, as it universally measures kinase activity by quantifying the ADP produced during the phosphorylation reaction.

  • Preparation: Create a serial dilution of the synthesized isoquinoline inhibitor in the designated assay buffer (e.g., 0.1 nM to 10 µM).

  • Kinase Reaction: In a 384-well plate, combine 2.5 µL of the inhibitor, 2.5 µL of the target kinase/substrate mixture (e.g., B-Raf and MEK1 protein), and initiate the reaction with 5 µL of ATP (at the specific Km for the kinase).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal. Read luminescence on a microplate reader.

  • Data Analysis: Normalize data against positive (DMSO) and negative (no kinase) controls. Fit the dose-response curve using non-linear regression to determine the IC₅₀ value.

References

  • The Synthesis of a Novel Inhibitor of B-Raf Kinase Organic Process Research & Development (ACS) 1

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC) 4

  • Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors J-Stage 3

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines PMC / NIH 5

  • US11248004B2 - Substituted isoquinolines as rock kinase inhibitors Google Patents 2

Sources

Application

Cross-coupling protocols for dihalogenated isoquinolines

Advanced Cross-Coupling Protocols for Dihalogenated Isoquinolines: Site-Selectivity and Process Optimization As drug development increasingly relies on complex, heavily functionalized heterocycles, the ability to selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Cross-Coupling Protocols for Dihalogenated Isoquinolines: Site-Selectivity and Process Optimization

As drug development increasingly relies on complex, heavily functionalized heterocycles, the ability to selectively modify specific positions on a multi-halogenated scaffold has become a critical skill for synthetic chemists. Dihalogenated isoquinolines present a unique challenge and opportunity: their fused bicyclic nature combines an electron-deficient pyridyl system with a relatively neutral benzenoid system.

This application note provides an authoritative guide to predicting, controlling, and executing site-selective palladium-catalyzed cross-coupling reactions on dihalogenated isoquinolines. Rather than relying on trial and error, we will explore the mechanistic causality behind catalyst and base selection, ensuring your protocols are robust, scalable, and self-validating.

The Mechanistic Philosophy of Site-Selectivity

In transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), the regiochemical outcome is dictated by the first step of the catalytic cycle: the oxidative addition (OA) of the Pd(0) species into the carbon-halogen (C–X) bond. When dealing with dihalogenated isoquinolines, site-selectivity is governed by a competition between two primary factors: Bond Dissociation Energy (BDE) and Electronic Activation .

BDE-Controlled Selectivity (Mixed Halogens)

When the isoquinoline bears two different halogens, the oxidative addition is almost exclusively rate-limited by the BDE of the C–X bond. The established reactivity trend is I > Br > Cl > F [1]. For example, in 4-bromo-1-chloroisoquinoline, the palladium catalyst will selectively insert into the weaker C–Br bond at the C4 position, despite the C1 position being more electronically deficient[2].

Electronic-Controlled Selectivity (Identical Halogens)

When the halogens are identical (e.g., 1,3-dichloroisoquinoline), BDE can no longer serve as the differentiator. Instead, the inherent electrophilicity of the carbon atoms dictates the selectivity. Because the oxidative addition of Pd(0) into electron-deficient heterocycles shares mechanistic similarities with Nucleophilic Aromatic Substitution (SNAr), the reaction preferentially occurs at the most electrophilic carbon[1]. In the isoquinoline core, the C1 position—being adjacent to the electronegative nitrogen atom—is highly activated. Consequently, Pd(0) will selectively undergo oxidative addition at C1 over C3 or any benzenoid position[3].

Quantitative Selectivity Trends

To facilitate rapid decision-making in the lab, the following table summarizes the expected primary reactive sites for various dihalogenated isoquinolines under standard Pd-catalyzed conditions.

Table 1: Predictive Site-Selectivity in Isoquinoline Cross-Couplings

SubstrateCoupling TypePrimary Reactive SiteControlling FactorYield / Selectivity Profile
1,3-Dichloroisoquinoline Suzuki-MiyauraC1 Electronic (SNAr-like OA)>95% regioselectivity for C1[3]
4-Bromo-1-chloroisoquinoline Suzuki-MiyauraC4 BDE (C–Br < C–Cl)High C4 preference[2]
6,7-Dibromoisoquinoline Buchwald-HartwigC6 Steric / Subtle Electronic BiasModerate to High (Ligand dependent)
6-Bromo-8-chloroisoquinoline Buchwald-HartwigC6 BDE (C–Br < C–Cl)Excellent chemoselectivity[2]

Visualizing the Decision Pathway

To systematize the approach to these substrates, the following decision matrix illustrates the logical flow for predicting the site of first oxidative addition.

G A Dihalogenated Isoquinoline B Are halogens identical? A->B C Mixed Halogens (e.g., Br and Cl) B->C No D Identical Halogens (e.g., 1,3-Dichloro) B->D Yes E BDE Control (I > Br > Cl > F) C->E F Electronic Control (Electrophilicity) D->F G Cleavage of Weaker Bond (e.g., C-Br over C-Cl) E->G H C1 Position Reacts First (SNAr-like Oxidative Addition) F->H e.g., C1 vs C3

Decision matrix for predicting site-selectivity in dihalogenated isoquinoline cross-couplings.

Self-Validating Experimental Protocols

The following protocols have been designed to ensure high reproducibility. They include specific causality for reagent selection and in-process controls to validate the reaction state.

Protocol A: Regioselective Suzuki-Miyaura Coupling of 1,3-Dichloroisoquinoline

Objective: Selective arylation at the C1 position while leaving the C3 chloride intact for downstream functionalization[3]. Causality Insight: We utilize Pd(PPh₃)₄ because the unhindered, highly electrophilic C1 chloride readily undergoes oxidative addition without the need for specialized, bulky, electron-rich phosphines. CsF is selected as the base because the fluoride ion highly activates the boronic acid via the formation of a reactive fluoroborate species, promoting rapid transmetalation under mild conditions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1,3-dichloroisoquinoline (1.0 equiv) and the arylboronic acid (1.05 equiv). Note: A slight excess of boronic acid compensates for potential protodeboronation.

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (5 mol%) and anhydrous CsF (2.0 equiv).

  • Solvent Introduction: Inject degassed 1,2-dimethoxyethane (DME) to achieve a 0.2 M concentration. DME is chosen for its excellent solubilizing properties for both the organic substrates and the inorganic base.

  • Reaction Execution: Heat the mixture to 80 °C.

    • In-Process Validation: The mixture will transition from a pale yellow suspension to a darker, homogeneous amber solution as the active Pd(0) species enters the catalytic cycle.

  • Monitoring: Monitor via LC-MS or TLC after 4 hours. The high electronic bias of C1 ensures that the mono-arylated 1-aryl-3-chloroisoquinoline forms rapidly. Discontinue heating once the starting material is consumed to prevent trace background coupling at C3.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. The remaining C3 chloride is now primed for a subsequent, more forcing cross-coupling (e.g., using a Buchwald precatalyst)[3].

Protocol B: Buchwald-Hartwig Amination of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile

Objective: C–N bond formation at the C6 position without hydrolyzing or degrading the base-sensitive C1 nitrile group[4]. Causality Insight: Standard Buchwald-Hartwig aminations often employ strong bases like NaOtBu, which would rapidly destroy the nitrile functionality. To prevent this, we utilize Cs₂CO₃, a mild, non-nucleophilic base. To compensate for the weaker base, we pair Pd(dba)₂ with BINAP. BINAP is a bidentate ligand with a wide bite angle that tightly binds the Pd center, accelerating the challenging reductive elimination step and suppressing undesired β-hydride elimination[5].

Step-by-Step Procedure:

  • Preparation: Charge a dry reaction vessel with 6-bromoisoquinoline-1-carbonitrile (1.0 equiv), the primary amine (1.2 equiv), and Cs₂CO₃ (1.5 equiv).

  • Catalyst Complexation: In a separate vial inside a glovebox, pre-mix Pd(dba)₂ (2.5 mol%) and (±)-BINAP (3.0 mol%) in a small volume of anhydrous THF. Stir for 15 minutes until the solution turns deep red, indicating the formation of the active Pd(0)-BINAP complex.

  • Reaction Execution: Transfer the catalyst solution to the main reaction vessel. Dilute with anhydrous THF to a concentration of 0.3 M.

  • Heating: Heat the reaction to 70 °C under a nitrogen atmosphere.

    • In-Process Validation: The use of an insoluble base (Cs₂CO₃) means the reaction will remain a suspension. Efficient mechanical stirring is critical. A color shift from red to brownish-orange typically indicates active turnover.

  • Monitoring & Quenching: Sample the reaction at 8 hours. Once complete, cool to 20 °C. Quench by adding water to dissolve the inorganic salts.

  • Purification: Extract with 2-methyltetrahydrofuran (2-MeTHF). The organic layer can be treated with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual palladium before crystallization[4].

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016. URL:[Link]

  • Blackhouse, J. R., Lowe, H. M., Sinn, E., Suzuki, S., & Woodward, S. "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines." Journal of the Chemical Society, Dalton Transactions, 1995. URL:[Link]

  • Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development, 2014. URL:[Link]

Sources

Method

Application Note: Experimental Procedures for Nucleophilic Substitution on 1-Chloroisoquinolines

Executive Summary & Mechanistic Rationale 1-Chloroisoquinoline is a privileged electrophilic scaffold in medicinal chemistry, frequently utilized as a foundational building block for the synthesis of kinase inhibitors, r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-Chloroisoquinoline is a privileged electrophilic scaffold in medicinal chemistry, frequently utilized as a foundational building block for the synthesis of kinase inhibitors, receptor agonists, and complex bioactive heterocycles[1]. The reactivity of this system is governed by the pronounced electron deficiency at the C1 position. The adjacent sp²-hybridized nitrogen atom acts as a powerful electron sink, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the ring system.

This electronic topology highly favors the formation of a stabilized Meisenheimer intermediate during Nucleophilic Aromatic Substitution (SNAr). However, the choice of reaction conditions—ranging from thermal, catalyst-free SNAr to transition-metal-mediated cross-coupling—is strictly dictated by the stereoelectronic properties of the incoming nucleophile[2]. This guide provides field-proven, self-validating protocols for functionalizing the C1 position of isoquinolines.

Reaction Pathway Selection

The selection of the appropriate experimental workflow depends entirely on the nucleophile's strength and steric bulk. Strong aliphatic amines can proceed via thermal SNAr, whereas hindered amines or weak nucleophiles require transition-metal catalysis (e.g., Pd or Cr) to lower the activation energy barrier[2][3].

G Start 1-Chloroisoquinoline Nuc Select Nucleophile Start->Nuc Aliphatic Aliphatic Amines (e.g., Piperazine) Nuc->Aliphatic Aryl Aryl Amines / Hindered Nuc->Aryl Alkoxide Fluoroalkanols (e.g., HFIP, TFE) Nuc->Alkoxide SNAr Thermal SNAr (i-PrOH, Reflux) Aliphatic->SNAr Pd Pd-Catalyzed Cross-Coupling Aryl->Pd BaseSNAr Base-Promoted SNAr (NaOH, Heat) Alkoxide->BaseSNAr Prod1 1-Alkylamino- isoquinoline SNAr->Prod1 Prod2 1-Arylamino- isoquinoline Pd->Prod2 Prod3 1-Fluoroalkoxy- isoquinoline BaseSNAr->Prod3

Decision tree for nucleophilic substitution pathways on 1-chloroisoquinoline.

Detailed Experimental Protocols

Protocol A: Catalyst-Free SNAr with Aliphatic Amines (e.g., Piperazine)

Aliphatic amines are sufficiently nucleophilic to attack the C1 position without transition metal catalysis. This protocol utilizes isopropanol as a protic solvent to stabilize the leaving chloride ion[1].

  • Step 1: Reaction Assembly. Dissolve 1-chloroisoquinoline (1.0 equiv, 5.8 mmol) in anhydrous isopropanol (50 mL, ~0.1 M).

    • Causality: Isopropanol provides sufficient polarity to stabilize the polar Meisenheimer transition state while allowing a reflux temperature (~82 °C) optimal for overcoming the activation energy barrier of SNAr.

  • Step 2: Nucleophile Addition. Add piperazine (5.0 equiv, 29 mmol) in one portion.

    • Causality: A large excess of the diamine is critical to statistically favor mono-substitution and suppress the formation of the bridged bis-isoquinoline byproduct. Furthermore, the excess amine functions as an intrinsic base to neutralize the liberated HCl, preventing protonation and deactivation of the remaining piperazine.

  • Step 3: Thermal Activation. Heat the mixture to reflux for 4–6 hours under a nitrogen atmosphere. Monitor by LC-MS until the starting material is consumed.

  • Step 4: Workup. Evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate and water to remove excess piperazine and piperazine hydrochloride. Extract the aqueous layer, dry the combined organic phases over Na₂SO₄, and concentrate to yield the product (often quantitative)[1].

Protocol B: Base-Promoted Fluoroalkoxylation

Fluoroalkanols (like hexafluoro-2-propanol, HFIP) are notoriously poor nucleophiles due to the strong electron-withdrawing nature of the fluorine atoms. However, deprotonation generates a highly reactive alkoxide that readily displaces the C1 chlorine[4].

  • Step 1: Alkoxide Generation. To a reaction vial equipped with a magnetic stir bar, add 1-chloroisoquinoline (0.2 mmol) and HFIP (1.0 mL).

    • Causality: HFIP serves a dual role as both the nucleophile precursor and the solvent. Its high ionizing power stabilizes the transition state.

  • Step 2: Halogen Displacement. Add solid NaOH (1.5 equiv) to the mixture and heat the sealed vial to 95 °C overnight.

    • Causality: NaOH deprotonates HFIP to generate the highly reactive fluoroalkoxide in situ. The elevated temperature provides the necessary kinetic energy to drive the displacement of the stable aromatic chloride[4].

  • Step 3: Quenching. Cool to room temperature, dilute with water, and extract with dichloromethane. Dry and concentrate for column chromatography.

Protocol C: Transition-Metal Catalyzed Amination (Buchwald-Hartwig)

Aryl amines or sterically hindered chiral amines (e.g., (S)-α-methylbenzylamine) fail under thermal SNAr conditions. Palladium catalysis lowers the activation barrier via oxidative addition into the C–Cl bond[2].

  • Step 1: Catalyst Pre-activation. In a glovebox or under strict Schlenk conditions, charge a flame-dried flask with 1-chloroisoquinoline (1.0 equiv), the hindered amine (1.2 equiv), a Pd source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., BINAP, 4 mol%).

    • Causality: The strict exclusion of oxygen is paramount, as Pd(0) species are highly susceptible to oxidative degradation, which would prematurely terminate the catalytic cycle.

  • Step 2: Base Addition & Coupling. Add sodium tert-butoxide (1.5 equiv) and anhydrous toluene (0.2 M). Heat to 100 °C for 12 hours.

    • Causality: A strong, non-nucleophilic base is required to deprotonate the coordinated amine in the Pd-amido complex, facilitating the final reductive elimination step to release the functionalized isoquinoline[2].

Quantitative Data & Yield Comparison

The following table summarizes the expected reaction conditions, nucleophile compatibility, and yields for the substitution of 1-chloroisoquinoline based on the protocols described above.

SubstrateNucleophilePathwayKey Reagents / CatalystSolventTempYieldRef
1-ChloroisoquinolinePiperazine (5.0 eq)Thermal SNArNoneIsopropanol82 °CQuantitative[1]
1-ChloroisoquinolineHexafluoro-2-propanolBase-Promoted SNArNaOH (1.5 eq)HFIP (neat)95 °CHigh[4]
1-Chloroisoquinoline(S)-α-MethylbenzylamineBuchwald-HartwigPd source / LigandToluene100 °C63%[2]
1-ChloroisoquinolineMagnesium AmidesCr(II)-AminationCrCl₂THFRT to 60 °CGood[3]

Self-Validating Analytical Signatures

A protocol is only as robust as its validation mechanisms. To confirm successful nucleophilic substitution at the C1 position, researchers should monitor the following orthogonal analytical signatures:

  • Isotopic Pattern Shift (LC-MS): 1-Chloroisoquinoline exhibits a characteristic 3:1 M/(M+2) isotopic cluster due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Successful nucleophilic substitution completely ablates this M+2 signal, providing immediate mass-spectrometric confirmation of halogen displacement.

  • ¹³C NMR Deshielding: The C1 carbon attached to the chlorine atom typically resonates near 150–151 ppm. Upon substitution with a nitrogen nucleophile (e.g., piperazine), this peak shifts downfield to approximately 157–160 ppm due to the strong resonance donation of the amine lone pair into the isoquinoline ring.

  • TLC Mobility: Aminated isoquinolines generally exhibit significantly higher polarity (lower Rf) and distinct tailing on standard silica gel compared to the highly lipophilic 1-chloroisoquinoline precursor. This necessitates the addition of 1–5% triethylamine to the TLC eluent to prevent streaking and ensure tight banding.

References[3] Chromium(II)-Catalyzed Amination of N-Heterocyclic Chlorides with Magnesium Amides. Thieme E-Journals. Available at:https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1380155[1] Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. NIH National Library of Medicine. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4286438/[4] Catalyst- and Additive-Free Synthesis of Fluoroalkoxyquinolines. Thieme E-Journals. Available at:https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1554-1549[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Chemical Reviews. Available at:https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00215

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 4,7-Dibromo-1-chloroisoquinoline

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is engineered for researchers, scientists, and drug development professionals working with complex polyhalogenated heteroarene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is engineered for researchers, scientists, and drug development professionals working with complex polyhalogenated heteroarenes. Achieving site-selective functionalization requires precise control over thermodynamic and kinetic parameters to differentiate between multiple reactive sites.

System Overview & Reactivity Principles

4,7-Dibromo-1-chloroisoquinoline presents a classic chemoselectivity challenge, containing three distinct halogenated sites: C1-Cl , C4-Br , and C7-Br . To achieve site-selective Suzuki-Miyaura coupling (SMC), we must exploit the intrinsic electrophilicities and bond dissociation energies of these carbon-halogen bonds .

  • C7-Br (Annelated Benzo-Ring): This is the most kinetically and thermodynamically favored site for oxidative addition by Palladium(0). The C-Br bond is inherently weaker than the C-Cl bond, and the C7 position on the benzo-ring is less electronically deactivated than the pyridyl ring .

  • C4-Br (Pyridyl Ring): While it is a bromide, the C4 position is part of the electron-rich enamine-like portion of the isoquinoline system. This raises the activation energy barrier for oxidative addition compared to the C7 position [[1]]([Link]).

  • C1-Cl (Alpha to Nitrogen): Although the C1 position is highly electron-deficient (activated by the adjacent nitrogen), the stronger C-Cl bond resists oxidative addition under mild conditions compared to the C-Br bonds .

The Causality of Selectivity: Under standard Pd-catalyzed conditions, the reaction will strictly favor the C7 position due to the lower activation barrier for oxidative addition at the benzo-ring bromide .

Chemoselectivity Substrate 4,7-Dibromo-1-chloroisoquinoline (3 Halogen Sites) Pd_OA Pd(0) Oxidative Addition (Chemoselectivity Checkpoint) Substrate->Pd_OA C7_Path Path A: C7-Br Annelated Benzo-Ring (Kinetically Favored) Pd_OA->C7_Path Fastest C4_Path Path B: C4-Br Pyridyl Ring (Electronically Deactivated) Pd_OA->C4_Path Slower C1_Path Path C: C1-Cl Stronger C-Cl Bond (Requires High Temp) Pd_OA->C1_Path Slowest Product_C7 C7-Coupled Product (Major, >85% Yield) C7_Path->Product_C7 Transmetalation & Reductive Elimination Product_Mix Over-coupled / Mixtures (If >1.0 eq Boronic Acid) C4_Path->Product_Mix C1_Path->Product_Mix

Figure 1: Chemoselectivity logic for Pd-catalyzed oxidative addition.

Troubleshooting Guide & FAQs

Q1: I am observing a mixture of mono-coupled (C7) and di-coupled (C7/C4) products. How can I isolate the reaction to strictly the C7 position? A1: Over-coupling is primarily a stoichiometric and thermal issue.

  • Causality: If the local concentration of the activated boronic acid is too high, or if the thermal energy exceeds the activation barrier for the C4-Br oxidative addition, the catalyst will perform a second catalytic cycle.

  • Solution: Strictly limit the boronic acid to 1.00 – 1.05 equivalents. Cap the reaction temperature at 60–65 °C. Use a bidentate ligand like dppf (e.g., Pd(dppf)Cl₂). The large bite angle of dppf accelerates the reductive elimination step, ejecting the mono-coupled product rapidly before the catalyst can "wander" to the C4 position.

Q2: My reaction stalls at 40-50% conversion. Should I spike the reaction with more Palladium? A2: No. Stalling in SMC is rarely due to catalyst death if properly degassed; it is usually a failure in the transmetalation step .

  • Causality: Boronic acids readily dehydrate to form unreactive boroxines (trimers) in anhydrous conditions. If transmetalation fails, the Pd(II) intermediate builds up and eventually decomposes.

  • Solution: Ensure your solvent system contains water (e.g., 1,4-Dioxane:H₂O at 10:1). The water hydrolyzes the boroxine back to the reactive boronic acid and helps dissolve the inorganic base (e.g., K₂CO₃) to form the crucial active boronate complex.

Q3: I am detecting protodehalogenation (loss of Br or Cl without coupling) in my LC-MS. How do I prevent this? A3: Protodehalogenation is a side reaction occurring from the Pd(II) intermediate.

  • Causality: If transmetalation is slow, the C7-Pd(II)-Br species can undergo beta-hydride elimination (if using alkyl alcohol solvents like ethanol) or react with the base/water to abstract a proton.

  • Solution: Avoid primary/secondary alcohol solvents. Switch to a strictly aprotic main solvent (Dioxane or Toluene) mixed with water. Avoid overly harsh bases like KOtBu; use milder bases like K₂CO₃ or K₃PO₄.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity.

Condition SetTemp (°C)Solvent SystemBaseBoronic Acid Eq.CatalystResulting Selectivity
Suboptimal (Harsh) 90 °CDMF (Anhydrous)KOtBu1.5 eqPd(PPh₃)₄40% C7, 45% Di-coupled, 15% Protodehalogenation
Suboptimal (Stalled) 65 °CToluene (Anhydrous)K₂CO₃1.0 eqPd(dppf)Cl₂45% C7, 55% Unreacted Starting Material
Optimal (C7-Selective) 65 °CDioxane:H₂O (10:1)K₂CO₃1.05 eqPd(dppf)Cl₂>85% C7 , <5% Di-coupled, <2% Protodehalogenation

Experimental Protocol: Self-Validating C7-Selective Coupling

This protocol is designed as a self-validating system . By incorporating strict stoichiometric limits and in-process analytical checkpoints, the workflow inherently prevents over-reaction and confirms mechanistic success at each step.

Step 1: Reagent Preparation & Degassing

  • Add 4,7-dibromo-1-chloroisoquinoline (1.00 eq), the desired aryl boronic acid (1.05 eq), and K₂CO₃ (2.00 eq) to a Schlenk flask.

  • Add a 10:1 mixture of 1,4-Dioxane and deionized H₂O.

  • Self-Validation Checkpoint: Sparge the mixture with Argon for exactly 15 minutes. The physical displacement of dissolved O₂ prevents the oxidative homocoupling of the boronic acid, ensuring the 1.05 eq stoichiometry remains accurate.

Step 2: Catalyst Loading

  • Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (5 mol%).

  • Seal the flask and initiate stirring (800 rpm) to ensure a homogeneous biphasic mixture.

Step 3: Controlled Heating & Reaction Monitoring

  • Submerge the flask in a pre-heated oil bath at 65 °C .

  • Self-Validation Checkpoint: At t=2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the [M+H]⁺ mass of the mono-coupled product. If the di-coupled mass is detected, quench the reaction immediately to prevent further over-reaction. If unreacted starting material remains, continue heating for an additional 2 hours.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure C7-coupled product.

Workflow Step1 1. Reagent Prep Degassed Solvents Step2 2. Catalyst Loading Pd(dppf)Cl2 (5 mol%) Step1->Step2 Step3 3. Controlled Heating 60-65 °C Step2->Step3 Step4 4. Reaction Monitoring LC-MS Aliquots Step3->Step4 Step5 5. Workup & Isolation Aq. Quench & Chroma Step4->Step5

Figure 2: Optimized experimental workflow for C7-selective Suzuki coupling.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017, 8, 40-62. URL:[Link]

  • Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022, 122(2), 2582-2629. URL:[Link]

  • "Suzuki Coupling." Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4,7-Dibromo-1-chloroisoquinoline Workflows

Welcome to the Advanced Application Support Center. 4,7-Dibromo-1-chloroisoquinoline is a highly valuable, yet notoriously challenging, trifunctionalized scaffold used in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. 4,7-Dibromo-1-chloroisoquinoline is a highly valuable, yet notoriously challenging, trifunctionalized scaffold used in drug discovery. The presence of three halogens across two distinct aromatic systems (the electron-deficient pyridyl ring and the annelated benzo-ring) creates a complex reactivity hierarchy.

This guide is designed for bench scientists experiencing regioselectivity failures, over-reaction, or degradation when working with this specific substrate.

Reactivity Hierarchy & Orthogonal Functionalization

To successfully utilize this scaffold, you must respect its intrinsic electronic properties. The diagram below illustrates the validated orthogonal functionalization pathways.

Reactivity SM 4,7-Dibromo-1-chloroisoquinoline SNAr SNAr (Nucleophiles) SM->SNAr Selects C1-Cl SMC1 SMC (Pd-Catalyzed) SM->SMC1 Selects C7-Br Prod1 1-Substituted Product SNAr->Prod1 Prod2 7-Substituted Product SMC1->Prod2 SMC2 SMC at C7 Prod1->SMC2 Next: C7-Br SMC3 SMC at C4 Prod2->SMC3 Next: C4-Br

Orthogonal functionalization pathways for 4,7-dibromo-1-chloroisoquinoline.

Section 1: Troubleshooting FAQs

Q1: I attempted a Suzuki-Miyaura coupling (SMC) to functionalize the 1-chloro position, but 2D-NMR shows substitution at the 7-position instead. Why did this happen? A: This is the most common pitfall with this scaffold. While the 1-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitrogen, palladium-catalyzed oxidative addition fundamentally favors C–Br bonds over C–Cl bonds due to their lower bond dissociation energy. Furthermore, empirical data demonstrates that for 4,7-dibromo-1-chloroisoquinoline, SMC reactions are strictly favored in the annelated benzo-ring (C7) over the pyridyl ring (C4)[1]. Therefore, standard SMC conditions will selectively yield the 7-substituted product, leaving the 1-Cl and 4-Br intact.

Q2: How can I achieve functionalization at the 1-position without hitting the bromines? A: You must exploit the electronic deficiency of the C1 position via SNAr rather than metal-catalyzed cross-coupling. The nitrogen atom stabilizes the anionic Meisenheimer intermediate, allowing nucleophiles (amines, alkoxides, thiolates) to selectively displace the 1-chloride at mild temperatures (40–60 °C). Because the 4-Br and 7-Br positions lack this direct mesomeric stabilization, they remain completely unreactive under these conditions.

Q3: During my Suzuki coupling at C7, I am observing significant loss of starting material to a lower-mass byproduct (M - 79). What is causing this? A: You are observing protodehalogenation (hydrodehalogenation). This side reaction occurs when the palladium intermediate undergoes β-hydride elimination (often from alcohol solvents like ethanol) followed by reductive elimination, replacing the bromine with a proton. To troubleshoot, switch to a non-hydride-donating solvent system (e.g., 1,4-Dioxane/H₂O) and use a bulkier, electron-rich ligand (like XPhos or dppf) to accelerate the desired transmetalation step over side reactions.

Section 2: Quantitative Optimization of SMC at C7

The choice of solvent, base, and ligand dictates whether the reaction proceeds to the desired C7-coupled product or degrades via protodehalogenation. The table below summarizes the causality of these variables.

Solvent SystemBaseCatalyst / LigandTemp (°C)Target Yield (C7-SMC)ProtodehalogenationMechanistic Causality
EtOH / H₂O (4:1)Na₂CO₃Pd(PPh₃)₄8045%35%EtOH acts as a hydride donor; PPh₃ is too slow to outcompete β-hydride elimination.
DMF / H₂O (4:1)K₂CO₃Pd(PPh₃)₄9062%18%Removal of alcohol reduces, but does not eliminate, degradation.
1,4-Dioxane / H₂O (4:1)K₃PO₄Pd(dppf)Cl₂8085%<5%Dioxane lacks β-hydrogens; bidentate dppf enforces cis-geometry, speeding reductive elimination.
Toluene / H₂O (10:1)Cs₂CO₃Pd₂(dba)₃ / XPhos9088%<2%Highly bulky XPhos ligand accelerates transmetalation and completely suppresses side reactions.
Section 3: Self-Validating Experimental Protocols
Protocol A: Regioselective SNAr at the C1 Position

Objective: Install an amine nucleophile exclusively at C1.

  • Dissolution: Dissolve 4,7-dibromo-1-chloroisoquinoline (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the polar transition state of the SNAr reaction, accelerating the rate at lower temperatures to prevent degradation.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) followed by the amine nucleophile (1.05 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sink. Strictly limiting the amine to 1.05 equivalents prevents potential off-target reactions at elevated temperatures.

  • Heating & Self-Validation: Heat the mixture to 50 °C. Monitor via LC-MS every 2 hours.

    • Validation Checkpoint: The starting material (showing a characteristic isotopic pattern for Br₂Cl) should cleanly convert to a more polar product mass (M - Cl + Amine). If starting material persists after 6 hours, spike with 0.1 equiv amine. Do not exceed 65 °C , as higher temperatures risk competitive SNAr at C4 or general decomposition.

  • Workup: Crash out the product by dropwise addition of the reaction mixture into vigorously stirred ice-water. Filter the resulting precipitate and wash thoroughly with cold water to remove NMP and DIPEA salts.

Protocol B: Regioselective Suzuki-Miyaura Coupling at the C7 Position

Objective: Form a C–C bond exclusively at C7, leaving C1-Cl and C4-Br intact.

  • Reagent Assembly: Combine 4,7-dibromo-1-chloroisoquinoline (1.0 equiv), the arylboronic acid (1.05 equiv), and K₃PO₄ (2.0 equiv) in a Schlenk flask.

    • Causality: K₃PO₄ is chosen over stronger bases (like NaOH) or carbonate bases to minimize basic hydrolysis of the sensitive 1-Cl position.

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Degas the suspension via 3 freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive flow of argon.

    • Causality: The bidentate dppf ligand accelerates reductive elimination and sterically favors the more accessible C7-Br over the hindered C4-Br.

  • Reaction & Self-Validation: Heat to 80 °C for 4 hours.

    • Validation Checkpoint: Check by TLC (Hexanes/EtOAc 4:1). The product spot will be highly UV-active. LC-MS should show complete consumption of the starting material and a single major product corresponding to the mono-coupled mass. If a bis-coupled mass (reaction at C4 and C7) is observed (>5%), reduce the boronic acid stoichiometry to 0.95 equiv in future runs.

References
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62.[Link]

Sources

Troubleshooting

Preventing decomposition of 4,7-Dibromo-1-chloroisoquinoline during workup

A Guide to Preventing Decomposition During Experimental Workup Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the handling and purification of 4,7-Dibromo-1-chloroisoquinoline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you navigate the challenges of working with this reactive molecule.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 4,7-Dibromo-1-chloroisoquinoline is complete, but after workup and purification, my yield is significantly lower than expected and I see multiple spots on my TLC. What is happening?

A1: This is a classic problem encountered with poly-halogenated, electron-deficient heterocycles like 4,7-Dibromo-1-chloroisoquinoline. The issue almost certainly stems from decomposition during the workup phase. The molecule possesses several reactive sites prone to degradation under common workup conditions.

The two primary decomposition pathways are:

  • Hydrolysis: The chlorine atom at the C-1 position is highly activated towards nucleophilic substitution. In the presence of water or hydroxide ions (from strong bases), it can be readily displaced to form 4,7-Dibromo-isoquinolin-1-one. This is often the major byproduct.[1][2]

  • Dehalogenation: The carbon-bromine bonds, and to a lesser extent the carbon-chlorine bond, can be cleaved under reductive conditions.[3][4] This can be caused by residual reducing agents from a prior step or certain quenching agents.

These pathways lead to a mixture of products that are often difficult to separate and result in a significant loss of your target compound.

DecompositionPathways main 4,7-Dibromo-1-chloroisoquinoline hydrolysis_product 4,7-Dibromo-isoquinolin-1-one main->hydrolysis_product H₂O / OH⁻ (Aqueous Workup) dehalogenation_product Partially or Fully Dehalogenated Isoquinolines main->dehalogenation_product Reductive Conditions (e.g., residual reductant)

Caption: Primary decomposition pathways for 4,7-Dibromo-1-chloroisoquinoline.

Q2: What are the most critical factors to control during an aqueous workup to prevent hydrolysis?

A2: Temperature and pH are the two most critical parameters. The C-1 chlorine is electrophilic due to the electron-withdrawing nature of the isoquinoline nitrogen. Introducing strong nucleophiles (like OH⁻) or high temperatures will accelerate its substitution.

Key Recommendations:

  • Avoid Strong Bases: Never use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization or extraction. These will rapidly hydrolyze the C-1 chlorine.

  • Use Mild Bases: Opt for weaker bases such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions. These are sufficiently basic to neutralize acids from the reaction but minimize the rate of hydrolysis.

  • Maintain Low Temperatures: Perform all aqueous washes and extractions at low temperatures (0-5 °C) using an ice bath. This significantly slows the kinetics of the hydrolysis reaction.[5]

  • Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous phase for extended periods. Perform washes and phase separations swiftly.

  • Use Brine: A final wash with saturated sodium chloride (brine) solution helps to remove residual water from the organic layer and can aid in breaking emulsions.

Q3: I suspect I'm losing one or more bromine atoms from the molecule. How can I prevent this dehalogenation?

A3: Dehalogenation is a reductive process.[3] The C-Br bonds are weaker than the C-Cl bond and are more susceptible to cleavage.[3] This issue often arises from incomplete quenching of reagents used in the preceding synthetic step or from specific reagents used in the workup itself.

Troubleshooting Strategies:

  • Ensure Complete Quenching: If your synthesis involved a reducing agent (e.g., NaBH₄, LiAlH₄) or a strong organometallic reagent (e.g., n-BuLi), ensure it is fully quenched before the aqueous workup.

  • Avoid Reductive Quenchers: Be cautious when using quenching agents like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₅), which are often used to remove halogens like I₂ or Br₂.[6] While necessary in some cases, their overuse or presence under certain conditions could potentially lead to dehalogenation of your product.

  • Use Degassed Solvents: While less common for workups, if you are experiencing persistent, trace dehalogenation, using solvents degassed with nitrogen or argon can help by removing dissolved oxygen, which can participate in radical reaction cycles.

Table 1: Common Decomposition Products and Their Properties
Decomposition ProductMolecular Weight ChangePolarity vs. Starting MaterialCommon Cause
4,7-Dibromo-isoquinolin-1-one-17.45 DaMore PolarHydrolysis (presence of H₂O/base)
7-Bromo-1-chloroisoquinoline-78.90 DaLess PolarReductive Debromination
4-Bromo-1-chloroisoquinoline-78.90 DaLess PolarReductive Debromination

Recommended Protocols & Methodologies

Protocol 1: Optimized Mild Aqueous Workup

This protocol is designed to neutralize an acidic reaction mixture while minimizing product decomposition.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Initial Quench (Optional): If the reaction is highly exothermic with water, consider a pre-quench with a solvent like isopropanol before slowly adding it to the aqueous phase.

  • Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Neutralization: Slowly pour the organic mixture into a beaker containing a cold (0 °C), saturated solution of sodium bicarbonate (NaHCO₃). Stir gently until gas evolution ceases.

  • Phase Separation: Transfer the mixture to a separatory funnel. Quickly separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1x cold saturated NaHCO₃ solution.

    • 1x cold deionized water.

    • 1x cold saturated NaCl (brine) solution.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator, ensuring the bath temperature does not exceed 40 °C.

WorkupWorkflow cluster_workup Aqueous Workup (0-5 °C) cluster_purification Purification A 1. Cool Reaction Mixture to 0 °C B 2. Dilute with Organic Solvent (e.g., DCM, EtOAc) A->B C 3. Pour into cold sat. NaHCO₃ B->C D 4. Separate Organic Layer C->D E 5. Wash with H₂O, then Brine D->E F 6. Dry over Na₂SO₄ / MgSO₄ E->F G 7. Concentrate in vacuo (Bath Temp < 40 °C) F->G H 8. Purify via Silica Gel Chromatography G->H I 9. Store under Inert Atmosphere in Dark at < 4 °C H->I

Caption: Recommended workflow for the workup and purification of 4,7-Dibromo-1-chloroisoquinoline.

Q4: What is the best method to purify the crude product after workup?

A4: Flash column chromatography on silica gel is the most effective method for purifying 4,7-Dibromo-1-chloroisoquinoline from reaction byproducts and decomposition products.

Protocol 2: Silica Gel Flash Chromatography

  • Stationary Phase: Use standard silica gel (230-400 mesh). If you suspect your compound is sensitive to acid, you can use silica gel that has been pre-treated with a base. To do this, prepare a slurry of the silica in your eluent containing ~1% triethylamine (Et₃N), pack the column, and then flush with the mobile phase without Et₃N until the eluent is neutral.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). If it is not fully soluble, you can adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column (dry loading).

  • Eluent System: A gradient system of Hexanes and Ethyl Acetate (EtOAc) is a good starting point. Begin with a low polarity mixture (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity. The target compound is moderately polar and should elute before the more polar isoquinolin-1-one byproduct.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) and UV visualization.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Q5: How should I store the purified 4,7-Dibromo-1-chloroisoquinoline to ensure its long-term stability?

A5: Given its reactivity, proper storage is crucial to prevent degradation over time.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to protect from moisture and oxygen.

  • Temperature: Keep refrigerated at 4 °C or lower.

  • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.

  • Container: Use a tightly sealed container with a Teflon-lined cap to prevent moisture ingress.

Following these guidelines will ensure the integrity of your compound for future experiments.

References

  • BenchChem. (n.d.). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
  • A Versatile Synthesis of Substituted Isoquinolines. (2012). National Institutes of Health.
  • Dehalogenation of 1-halogenothienyl-di- and -tetra-hydroisoquinolines by sodium methoxide in dimethyl sulphoxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (n.d.). ResearchGate.
  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. (n.d.). RSC Publishing.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). Chemical Reviews.
  • Dehalogenation. (n.d.). Wikipedia.
  • BenchChem. (n.d.). Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions.
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. (2026). ResearchGate.
  • Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. (2015). PubMed.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
  • Organic Reaction Workup Procedures. (n.d.). Scribd.
  • Safe Synthesis of 4,7-Dibromo[1][7][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018). MDPI. Retrieved from

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2021). MDPI.

Sources

Optimization

Column chromatography conditions for 4,7-Dibromo-1-chloroisoquinoline purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of highly halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of highly halogenated heterocycles.

4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) is a highly lipophilic, non-polar N-heterocycle utilized as a critical building block in site-selective Suzuki-Miyaura cross-coupling (SMC) reactions, specifically for preferential coupling at the C7 position[1]. Because of its unique electronic properties—where the basicity of the isoquinoline nitrogen is severely attenuated by three electron-withdrawing halogens—standard purification requires carefully optimized normal-phase silica gel chromatography to prevent band broadening and regioisomer co-elution.

This guide provides self-validating protocols, quantitative parameters, and mechanistic troubleshooting steps to ensure high-purity recovery during your workflows.

Quantitative Data Summary

To establish a self-validating chromatographic system, your baseline parameters must be optimized for a highly lipophilic compound. Below is the summarized quantitative data for optimal column conditions:

ParameterRecommended ConditionMechanistic Rationale
Stationary Phase Silica Gel (230–400 mesh)Provides the high theoretical plate count required to resolve closely eluting regioisomers and mono-brominated byproducts.
Mobile Phase Hexane / Ethyl Acetate (95:5 to 90:10 v/v)The three halogens render the molecule highly lipophilic; a low-polarity eluent prevents premature co-elution with the solvent front[2].
Eluent Additive 0.5% – 1.0% Triethylamine (TEA)Neutralizes acidic silanol groups on the silica, preventing non-specific hydrogen bonding with the isoquinoline nitrogen[3].
Target Rf​ Value 0.25 – 0.35Ensures optimal column residence time for band broadening control and maximum resolution.
Detection UV at 254 nm and 280 nmThe extended π -conjugated system of the isoquinoline core strongly absorbs in the UV spectrum[4].

Standard Operating Procedure (SOP): Column Chromatography Workflow

Step 1: Silica Deactivation and Column Packing

  • Prepare a solvent mixture of 95:5 Hexane:Ethyl Acetate. Add 1% (v/v) Triethylamine (TEA) to the total volume.

  • Create a homogeneous slurry of 230-400 mesh silica gel in the prepared eluent (approx. 20 mL solvent per 10 g of silica).

  • Pour the slurry into a glass column equipped with a frit and stopcock. Tap the column gently with a rubber mallet to ensure uniform packing and eliminate channeling.

  • Flush the packed bed with 2-3 column volumes (CV) of the eluent to fully deactivate the acidic silanol sites[3].

Step 2: Dry Loading the Sample Note: 4,7-Dibromo-1-chloroisoquinoline exhibits poor solubility in pure hexanes. Wet-loading can cause precipitation at the column head, leading to severe band tailing.

  • Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add deactivated silica gel (or Celite) to the solution (approx. 3x the mass of the crude compound).

  • Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Carefully load the dry powder evenly onto the flat head of the packed column. Top with a 1 cm layer of clean sand to prevent physical disruption during solvent addition.

Step 3: Elution and Fraction Collection

  • Elute isocratically with 95:5 Hexane:EtOAc. Maintain a steady flow rate (e.g., 2 inches/min solvent drop) using mild positive air pressure (flash chromatography).

  • Collect fractions in test tubes (fraction size should be approx. 1/10th of the column volume).

  • Monitor the eluent using a UV lamp (254 nm) against the glass column to track the main band.

Step 4: Fraction Analysis

  • Spot fractions on TLC plates (Silica gel 60 F 254​ ). Develop in 90:10 Hexane:EtOAc.

  • Visualize under UV light (254 nm). Combine fractions containing the pure target compound ( Rf​≈0.3 ).

  • Concentrate under reduced pressure to yield the purified solid.

Purification Logic & Workflow

G Start Crude 4,7-Dibromo- 1-chloroisoquinoline TLC TLC Optimization (Hexane:EtOAc) Start->TLC CheckRf Rf Value ~0.3? TLC->CheckRf AdjustPolarity Adjust Solvent Polarity CheckRf->AdjustPolarity No (<0.2 or >0.4) PackColumn Pack Silica Column (Add 1% TEA) CheckRf->PackColumn Yes (~0.3) AdjustPolarity->TLC LoadSample Dry Load Sample (Silica/Celite) PackColumn->LoadSample Elution Isocratic Elution (Monitor UV 254nm) LoadSample->Elution Fractions Analyze Fractions (TLC/LC-MS) Elution->Fractions Pure Pure Compound Isolated Fractions->Pure Single Spot

Chromatographic purification workflow for 4,7-Dibromo-1-chloroisoquinoline.

Troubleshooting Guides & FAQs

Q1: My compound is streaking/tailing significantly on the silica column, causing overlap with impurities. How do I fix this? Causality: While the electron-withdrawing halogens at the 1, 4, and 7 positions significantly reduce the basicity of the isoquinoline nitrogen, residual Lewis basicity can still facilitate hydrogen bonding with the acidic silanol groups ( −Si-OH ) on the silica gel stationary phase[3]. Solution: Deactivate the silica. Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase during both column packing and elution. The TEA outcompetes the isoquinoline for the acidic silanol binding sites, creating a self-validating system where the target compound elutes as a sharp, symmetrical band.

Q2: I am struggling to separate 4,7-dibromo-1-chloroisoquinoline from mono-brominated or regioisomeric byproducts. They co-elute. Causality: Halogenated regioisomers (e.g., 4-bromo-1-chloroisoquinoline) have nearly identical dipole moments and lipophilicity, resulting in ΔRf​ values of less than 0.05. Solution:

  • Switch to a less polar, isocratic system: Decrease the EtOAc concentration to 2% or 3%. A slower elution increases the number of theoretical plates the compound interacts with.

  • Use finer silica: Ensure you are using 230–400 mesh silica (flash grade) rather than 70–230 mesh (gravity grade) to maximize surface area contact.

  • Alternative Stationary Phase: If silica fails, consider reversed-phase chromatography (C18) using an Acetonitrile/Water gradient, where the hydrophobic differences between mono- and di-brominated species are exponentially magnified[5].

Q3: The crude compound crashed out (precipitated) at the top of the column when I tried to load it. What went wrong? Causality: 4,7-Dibromo-1-chloroisoquinoline has poor solubility in non-polar solvents like hexane. If wet-loaded in a stronger solvent (like DCM) that diffuses away, the compound rapidly crystallizes on the silica bed, destroying the uniform sample band. Solution: Always utilize the dry loading technique. Dissolve the crude in DCM, mix with a small amount of silica gel, and evaporate to dryness. This pre-adsorbs the compound uniformly onto the silica, allowing for steady, diffusion-controlled desorption into the mobile phase without precipitation.

Q4: Is there a risk of dehalogenation of the compound while it is on the silica column? Causality: Highly activated halogenated heterocycles can sometimes undergo nucleophilic substitution or degradation on highly acidic, active silica[3]. However, the halogens on 4,7-dibromo-1-chloroisoquinoline are relatively stable under standard normal-phase conditions unless left on the column for extended periods. Solution: Minimize column residence time by utilizing flash chromatography (pressurized) rather than gravity chromatography. If degradation is observed (e.g., via LC-MS of fractions showing M-Br or M-Cl peaks), switch to neutral Alumina as the stationary phase.

References

  • [1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing) / PMC.

  • [3] Technical Support Center: Purification of Halogenated Quinoxalines. Benchchem.

  • [2] Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. The Journal of Organic Chemistry (ACS Publications).

  • [4] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Benchchem.

  • [5] Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives. World Bulletin of Management and Law (Neliti).

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of 4,7-Dibromo-1-chloroisoquinoline: A Comparative Analytical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Analytical Comparison & Methodology Guide The Mechanistic Imperative: Why Regiochemistry Dictates Reactivity In modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Analytical Comparison & Methodology Guide

The Mechanistic Imperative: Why Regiochemistry Dictates Reactivity

In modern drug discovery and complex natural product synthesis, multi-halogenated heterocycles serve as highly versatile, trifunctional building blocks. Specifically, 4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) is highly prized for its programmable, site-selective reactivity.

However, the utility of this building block relies entirely on its absolute regioisomeric purity. As established in comprehensive studies on heteroaryl polyhalides [1], the position of the halogens dictates the cross-coupling trajectory:

  • C1-Chlorine: Highly electrophilic and primed for rapid Nucleophilic Aromatic Substitution (SNAr).

  • C7-Bromine: Electronically activated by the fused pyridine ring, making it the most reactive site for initial Palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC).

  • C4-Bromine: Sterically and electronically hindered, reacting only under forcing conditions or as a secondary SMC site.

If your commercial product or synthesized batch contains the 4,6-dibromo or 1,4,7-tribromo alternatives, your planned synthetic pathway will fail at the first catalytic step. Therefore, rigorous structural confirmation is not just a quality control metric; it is a mechanistic necessity.

ReactivityMap Title Regioselective Reactivity Map of 4,7-Dibromo-1-chloroisoquinoline Core 4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) C1 C1 Position (Chlorine) Highly Electrophilic Core->C1 C7 C7 Position (Bromine) Electronically Activated Core->C7 C4 C4 Position (Bromine) Sterically Hindered Core->C4 Rxn1 Nucleophilic Aromatic Substitution (SNAr) C1->Rxn1 Rxn2 1st Suzuki-Miyaura Cross-Coupling (SMC) C7->Rxn2 Rxn3 2nd Suzuki-Miyaura Cross-Coupling (SMC) C4->Rxn3

Diagram 1: Site-selective reactivity logic driven by the specific halogen positions on the isoquinoline core.

Comparative Analytical Strategies

To confirm the structure of 4,7-Dibromo-1-chloroisoquinoline against common synthetic alternatives (like the 4,6-isomer), researchers must deploy orthogonal analytical techniques. Below is an objective comparison of the three primary methodologies.

Analytical TechniquePrimary OutputStrengthsLimitations
High-Resolution Mass Spectrometry (HRMS) Exact Mass & Isotope PatternRapidly confirms the molecular formula (C9H4Br2ClN) and the distinct ~3:7:5:1 ClBr2 isotopic cluster.Cannot differentiate positional isomers (e.g., 4,7- vs. 4,6-dibromo).
1D & 2D NMR Spectroscopy Spin Systems & ConnectivityDifferentiates isomers via 1H splitting patterns (AMX vs ABX spin systems) and maps exact C-Br locations via HMBC [2].Requires high-purity samples (>95%) to resolve complex multiplet overlaps.
Single-Crystal X-Ray Diffraction (SC-XRD) Absolute 3D CoordinatesThe definitive "gold standard" for spatial atomic arrangement and absolute regiochemistry.Requires the growth of diffraction-quality single crystals, which can be time-consuming.

Experimental Protocols for Structural Confirmation

The following self-validating protocols provide the exact methodologies required to unambiguously confirm the 4,7-dibromo substitution pattern.

Protocol A: 1D and 2D NMR Regiochemical Mapping

Causality: 1D 1H NMR identifies the substitution pattern on the benzo-ring. 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to observe the long-range 3JCH​ couplings, definitively linking the isolated protons to the halogenated carbons.

  • Sample Preparation: Dissolve 15 mg of the isoquinoline product in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D 1H Acquisition: Acquire a standard 1H spectrum at 400 MHz or higher. Ensure a relaxation delay (D1) of at least 2 seconds to allow for accurate integration of the electron-deficient aromatic protons.

  • 1D 13C Acquisition: Acquire a 13C{1H} spectrum with a D1 of 3-5 seconds. The quaternary carbons bound to halogens (C1, C4, C7) will have long relaxation times and weak signals due to the lack of Nuclear Overhauser Effect (NOE).

  • 2D HMBC Acquisition: Run an HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Validation Check: Look for the cross-peak between the H-8 proton and the C-1 carbon. This 3J coupling is only possible if the isoquinoline core is intact and the halogens are correctly assigned.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: If NMR results are ambiguous due to impurities, SC-XRD provides an absolute spatial map, differentiating Br (heavier electron density) from Cl.

  • Crystallization: Dissolve 10 mg of the compound in a minimal amount of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) in a narrow vial.

  • Crystal Growth: Allow the vial to stand undisturbed at room temperature for 48-72 hours to promote slow diffusion, yielding colorless block crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

  • Refinement: Solve the structure using direct methods. The heavy atoms (Br, Cl) will appear immediately in the electron density map, confirming their exact positions at C4, C7, and C1.

Data Interpretation: Differentiating the 4,7- vs. 4,6-Isomers

The most common synthetic error when preparing this building block is the formation of the 4,6-dibromo-1-chloroisoquinoline isomer. 1H NMR easily differentiates these two based on the spin system of the benzo-ring protons (H-5, H-6/H-7, H-8).

Table: Expected 1H NMR Splitting Patterns (CDCl3, 400 MHz)

Proton Position4,7-Dibromo-1-chloroisoquinoline (Target)4,6-Dibromo-1-chloroisoquinoline (Alternative)Diagnostic Causality
H-3 ~8.50 ppm (Singlet)~8.50 ppm (Singlet)Identical in both; shifted downfield by adjacent N and C4-Br.
H-5 ~8.05 ppm (Doublet, J ≈ 8.5 Hz)~8.30 ppm (Singlet)In the 4,6-isomer, H-5 has no ortho-neighbor, collapsing to a singlet.
H-6 ~7.85 ppm (Doublet of doublets, J ≈ 8.5, 2.0 Hz)N/A (Substituted with Bromine)The presence of an ortho/meta split proton confirms the 4,7-isomer.
H-7 N/A (Substituted with Bromine)~7.80 ppm (Doublet of doublets)-
H-8 ~8.35 ppm (Doublet, J ≈ 2.0 Hz)~8.20 ppm (Doublet, J ≈ 8.5 Hz)In the target, H-8 only has a meta coupling to H-6.

The Structural Confirmation Workflow

To ensure maximum efficiency and scientific rigor, researchers should follow a tiered analytical workflow. Start with high-throughput methods (HRMS) to validate the molecular formula, proceed to NMR for regiochemistry, and reserve SC-XRD for definitive dispute resolution.

AnalyticalWorkflow Start Unknown Halogenated Isoquinoline Sample HRMS Step 1: HRMS (ESI-TOF) Confirm Formula & Isotope Pattern Start->HRMS IsomerCheck Does pattern match ClBr2 isotope distribution? HRMS->IsomerCheck Fail1 Reject / Re-purify IsomerCheck->Fail1 No NMR1D Step 2: 1D 1H & 13C NMR Analyze Splitting Patterns IsomerCheck->NMR1D Yes NMR2D Step 3: 2D NMR (HSQC/HMBC) Map C-H Connectivities NMR1D->NMR2D XRD Step 4: SC-XRD Absolute 3D Confirmation NMR2D->XRD If HMBC is ambiguous Valid Confirmed: 4,7-Dibromo-1-chloroisoquinoline NMR2D->Valid If HMBC is definitive XRD->Valid

Diagram 2: Tiered analytical workflow for the structural confirmation of multi-halogenated isoquinolines.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Details the explicit C7-selectivity of 4,7-Dibromo-1-chloroisoquinoline during cross-coupling.[Link][1]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University / Eur. J. Org. Chem. Provides the foundational strategies for utilizing 1D and 2D NMR (HMBC/HSQC) to assign complex organic frameworks. [Link][2]

Sources

Comparative

Analytical Methods for 4,7-Dibromo-1-chloroisoquinoline Purity Assessment: A Comparative Guide

4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) is a highly functionalized, tri-halogenated heterocyclic building block. Its unique substitution pattern makes it an invaluable intermediate in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) is a highly functionalized, tri-halogenated heterocyclic building block. Its unique substitution pattern makes it an invaluable intermediate in pharmaceutical synthesis, particularly for site-selective transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings where the C7 position acts as the primary reactive site [1].

However, the presence of three distinct halogens creates a complex impurity profile during synthesis. Potential contaminants include unreacted precursors, mono- or di-dehalogenated byproducts, and positional isomers. For researchers and process chemists, establishing a rigorous, self-validating analytical framework is critical to ensure downstream reaction reproducibility.

This guide objectively compares three primary analytical modalities—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—providing field-proven methodologies and comparative data to optimize your purity assessment workflows.

Methodological Comparison and Performance Data

To establish a comprehensive Analytical Target Profile (ATP), one must account for the compound's hydrophobicity, lack of volatility, and the subtle electronic differences between its potential halogenated isomers.

  • RP-HPLC (UV Detection): The gold standard for quantitative purity. While C18 columns are ubiquitous, a Pentafluorophenyl (PFP) stationary phase is vastly superior for this specific compound [2]. The fluorinated ring of the PFP phase engages in dipole-dipole, π−π , and charge-transfer interactions with the halogens on the isoquinoline ring, resolving closely related positional isomers that co-elute on a standard C18.

  • GC-MS (Electron Ionization): Serves as an orthogonal technique. While the high boiling point of the tri-halogenated core can cause peak broadening, GC-MS is unmatched for identifying volatile residual solvents and lower-molecular-weight dehalogenated impurities.

  • qNMR: Provides absolute purity determination without the need for an identical reference standard, relying instead on an internal calibrant.

Comparative Experimental Data

The following table summarizes the performance metrics of these three methods based on optimized validation protocols for halogenated isoquinolines.

Analytical MetricRP-HPLC (PFP Column)GC-MS (DB-5MS)qNMR (1H, 400 MHz)
Primary Utility Quantitative purity, isomer separationImpurity identification, volatile detectionAbsolute purity, reference-free
Resolution (Target vs. Isomer) > 2.5 (Excellent)< 1.5 (Poor/Co-elution)N/A (Spectral overlap possible)
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL~1-5 mg/mL (Sample dependent)
Linearity Range 1 - 100 µg/mL ( R2>0.999 )0.5 - 50 µg/mL ( R2>0.995 )Highly linear within dynamic range
Run Time 18 minutes25 minutes5 minutes (Acquisition)
Destructive? No (if fraction collected)YesNo

Analytical Workflows and Mechanisms

The selection and validation of the analytical method must follow a logical progression dictated by the ICH Q2(R1) guidelines.

G start Synthesized Batch 4,7-Dibromo-1-chloroisoquinoline atp Define Analytical Target Profile (Halogenated, Hydrophobic) start->atp hplc RP-HPLC (PFP Column) Primary Quantitation atp->hplc Non-volatile gcms GC-MS (EI Mode) Volatile Impurities atp->gcms Volatile qnmr qNMR Absolute Purity (Orthogonal) atp->qnmr Reference-free val Method Validation (ICH Q2 Guidelines) hplc->val gcms->val qnmr->val

Caption: Workflow for selecting analytical methods for halogenated isoquinoline purity.

The Causality of Chromatographic Separation

When using RP-HPLC, the separation mechanism is not strictly hydrophobic partitioning. The halogens on the isoquinoline ring create a highly polarized electron cloud.

Pathway sample Sample Injection column PFP Stationary Phase (Fluorine-Halogen Interactions) sample->column elution1 Dehalogenated Impurities Elute column->elution1 Weak Interaction elution2 Target Compound Elutes (High Retention) column->elution2 Strong Interaction detector UV Detection (254 nm) elution1->detector elution2->detector

Caption: Chromatographic separation mechanism of halogenated isoquinolines on a PFP column.

Step-by-Step Experimental Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems. They include built-in system suitability criteria that must be met before sample analysis can proceed.

Protocol A: Quantitative RP-HPLC (Primary Method)

Rationale: We utilize a PFP column rather than a C18 to exploit the dipole-dipole interactions necessary to separate 4,7-dibromo-1-chloroisoquinoline from potential 4,6-dibromo or 1,4-dichloro isomers. Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the basic isoquinoline nitrogen, ensuring sharp, symmetrical peaks.

1. Instrumentation and Reagents:

  • HPLC system equipped with a Photodiode Array (PDA) or UV detector.

  • Column: Kinetex® PFP (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: LC-MS grade Water + 0.1% TFA.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for heavy halogenated compounds).

  • Detection Wavelength: 254 nm (Optimal for the aromatic isoquinoline core).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: Linear ramp to 90% B

    • 12-15 min: Hold at 90% B

    • 15-18 min: Return to 30% B and equilibrate.

3. Sample Preparation:

  • Accurately weigh 10.0 mg of 4,7-Dibromo-1-chloroisoquinoline.

  • Dissolve in 10 mL of Acetonitrile (1.0 mg/mL stock).

  • Dilute 1:10 with Mobile Phase A/B (50:50) to achieve a final working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

4. System Suitability (Self-Validation Step):

  • Inject a standard solution (100 µg/mL) in triplicate.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%. Tailing factor ( Tf​ ) 1.5. Resolution ( Rs​ ) between the main peak and the nearest eluting impurity must be 2.0.

Protocol B: Orthogonal GC-MS (Impurity Profiling)

Rationale: GC-MS is utilized here not for primary quantitation, but to identify the exact mass of impurities. The electron ionization (EI) fragmentation pattern of halogenated compounds yields distinct isotopic clusters (e.g., the M, M+2, M+4, M+6 peaks for a compound with two bromines and one chlorine), making it trivial to identify dehalogenated byproducts [3].

1. Instrumentation:

  • GC-MS system with Electron Ionization (EI) source.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

2. GC Parameters:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C (Split ratio 10:1).

  • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 300°C, hold for 5 min.

3. MS Parameters:

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50 - 450 m/z.

4. Data Interpretation:

  • Analyze the isotopic distribution of the molecular ion peak. A pristine sample of C9​H4​Br2​ClN will show a distinct isotopic cluster around m/z 321. If peaks are observed at m/z ~242, this indicates a mono-debrominated impurity (e.g., 4-bromo-1-chloroisoquinoline), signaling incomplete bromination during synthesis.

Conclusion

For the rigorous purity assessment of 4,7-Dibromo-1-chloroisoquinoline, relying on a single analytical method is insufficient due to the complex nature of halogenated heterocyclic synthesis. RP-HPLC utilizing a PFP stationary phase should be adopted as the primary method for quantitative purity and isomer resolution. This must be orthogonally supported by GC-MS to confirm the absence of volatile precursors and to structurally identify dehalogenated impurities via isotopic fragmentation profiling. By implementing these self-validating protocols, researchers can ensure the integrity of this critical intermediate prior to complex cross-coupling applications.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

Validation

A Comparative Guide to the HPLC Analysis of 4,7-Dibromo-1-chloroisoquinoline

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. 4,7-Dibromo-1-chloroisoquinoline, a halogenated heterocyclic compound, present...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. 4,7-Dibromo-1-chloroisoquinoline, a halogenated heterocyclic compound, presents a unique analytical challenge due to its specific chemical properties. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust analysis of this compound, intended for researchers, scientists, and drug development professionals.

The Analytical Imperative for 4,7-Dibromo-1-chloroisoquinoline

4,7-Dibromo-1-chloroisoquinoline is a substituted isoquinoline, a structural motif found in numerous biologically active compounds.[1] The presence of three halogen atoms (two bromine and one chlorine) on the aromatic core significantly influences its chemical behavior, including its hydrophobicity and potential for specific interactions with chromatographic stationary phases.[2] Accurate and reproducible analytical methods are crucial for purity assessment, impurity profiling, and stability studies during its synthesis and application. This guide will explore a primary reversed-phase HPLC method and compare it with viable alternatives, providing the scientific rationale behind each approach.

Primary Analytical Approach: Reversed-Phase HPLC with a C18 Stationary Phase

For a non-polar compound like 4,7-Dibromo-1-chloroisoquinoline, reversed-phase HPLC (RP-HPLC) is the logical first choice for method development.[3] The inherent hydrophobicity of the molecule will promote retention on a non-polar stationary phase.

A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and serves as an excellent starting point due to its wide availability and well-understood retention mechanisms, primarily based on hydrophobic interactions.[4]

The Causality Behind the Choices:

  • Stationary Phase: A C18 stationary phase is selected to maximize hydrophobic interactions with the dibromo-chloro-substituted isoquinoline core. The long alkyl chains of the C18 phase will effectively retain the analyte.

  • Mobile Phase: A mobile phase of acetonitrile and water is a standard choice in RP-HPLC.[5] Acetonitrile is a common organic modifier that offers good elution strength and is miscible with water.[6] A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is proposed to ensure the elution of any potential impurities with varying polarities and to achieve a sharp peak for the main analyte. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often beneficial for peak shape, especially for nitrogen-containing heterocyclic compounds, by suppressing the ionization of residual silanols on the stationary phase and protonating the analyte.

  • Detection: The conjugated aromatic system of the isoquinoline ring is expected to have a strong UV absorbance.[7] Diode-Array Detection (DAD) or a variable wavelength UV detector is ideal for method development, allowing for the determination of the optimal detection wavelength and the assessment of peak purity. Based on the structure, a wavelength in the range of 220-280 nm would be a suitable starting point for monitoring.[8][9][10]

Experimental Protocol: Primary RP-HPLC Method

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient:
  • 0-2 min: 60% B
  • 2-15 min: 60% to 90% B
  • 15-17 min: 90% B
  • 17-18 min: 90% to 60% B
  • 18-25 min: 60% B (equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: DAD, 254 nm.
  • Injection Volume: 10 µL.
  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Comparative Analysis of Alternative HPLC Methodologies

While the C18-based method is a robust starting point, the unique electronic properties of 4,7-Dibromo-1-chloroisoquinoline, conferred by the halogen atoms and the aromatic system, open the door to alternative separation strategies that can offer different selectivity and potentially improved resolution from critical impurities.

Methodology Stationary Phase Primary Interaction Mechanism Advantages Disadvantages Ideal for...
Primary Method C18 (Octadecyl)HydrophobicRobust, well-understood, widely available.May not resolve closely related non-polar impurities.Routine purity analysis and quantification.
Alternative 1 Phenyl-Hexylπ-π and HydrophobicEnhanced selectivity for aromatic and halogenated compounds due to π-π interactions. Can resolve isomers that co-elute on C18.Can have different retention characteristics that may require significant method redevelopment.Resolving aromatic impurities and isomers.
Alternative 2 Pentafluorophenyl (PFP)Dipole-dipole, π-π, HydrophobicUnique selectivity for halogenated compounds and those with electron-withdrawing groups. Can provide orthogonal selectivity to C18 and Phenyl phases.May exhibit secondary interactions that can lead to peak tailing if the mobile phase is not optimized.Difficult separations where C18 and Phenyl phases fail.
Alternative 3 Normal Phase (e.g., Silica, Cyano)Adsorption, Polar InteractionsCan offer very different selectivity based on polar functional groups.[11][12] Exploits halogen-π interactions with certain stationary phases.[13]Requires non-polar, often flammable and more toxic mobile phases. Sensitive to water content in the mobile phase.Separation of isomers and when reversed-phase methods provide insufficient resolution.

Delving Deeper: The Rationale for Alternatives

Phenyl-Hexyl and PFP Columns: The presence of the aromatic isoquinoline core and the electron-rich halogen atoms makes 4,7-Dibromo-1-chloroisoquinoline an ideal candidate for analysis on stationary phases that offer π-π interactions.[14] A Phenyl-Hexyl column provides both hydrophobic and π-π interaction sites, which can lead to a different elution order and improved separation of aromatic impurities. A Pentafluorophenyl (PFP) column takes this a step further, offering multiple interaction modes including dipole-dipole and ion-exchange, which can be particularly effective for separating halogenated aromatic compounds.

Normal Phase Chromatography: While less common for routine analysis, Normal Phase HPLC (NP-HPLC) should not be overlooked, especially when dealing with complex impurity profiles or challenging isomer separations.[11][12] In NP-HPLC, a polar stationary phase (like silica or a cyano-bonded phase) is used with a non-polar mobile phase (e.g., hexane/isopropanol).[5] For halogenated aromatic compounds, NP-HPLC can leverage unique halogen-π interactions, where the halogen atoms interact with the electron-rich surface of certain stationary phases, leading to separations that are not achievable in reversed-phase mode.[13]

Visualizing the Method Development Workflow

The process of developing a robust HPLC method is a logical progression of steps, from understanding the analyte to method validation.

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A 4,7-Dibromo-1-chloroisoquinoline (Structure, pKa, Solubility) B Select Mode: Reversed-Phase (Primary) Normal-Phase (Alternative) A->B Informs Mode C Select Column: C18, Phenyl, PFP B->C Informs Column D Select Mobile Phase: ACN/Water, Hexane/IPA C->D Informs Mobile Phase E Optimize Gradient D->E Initial Run F Adjust pH / Additives E->F G Optimize Temperature F->G H Specificity, Linearity, Accuracy, Precision, Robustness G->H

Caption: A streamlined workflow for HPLC method development.

Detailed Experimental Protocols for Alternative Methods

Alternative 1: RP-HPLC with Phenyl-Hexyl Column

1. Instrumentation:

  • As per the primary method.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: Water with 0.1% TFA.
  • Mobile Phase B: Acetonitrile with 0.1% TFA.
  • Gradient: (May require optimization, but a good starting point is the same as the primary method)
  • 0-2 min: 60% B
  • 2-15 min: 60% to 90% B
  • 15-17 min: 90% B
  • 17-18 min: 90% to 60% B
  • 18-25 min: 60% B (equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.
  • Detection: DAD, 254 nm.
  • Injection Volume: 10 µL.
  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Alternative 3: Normal Phase HPLC with a Cyano Column

1. Instrumentation:

  • As per the primary method, ensuring the system is compatible with normal phase solvents.

2. Chromatographic Conditions:

  • Column: Cyano (CN), 4.6 x 250 mm, 5 µm particle size.
  • Mobile Phase A: n-Hexane.
  • Mobile Phase B: Isopropanol.
  • Isocratic: 95% A / 5% B (This will likely need significant optimization).
  • Flow Rate: 1.2 mL/min.
  • Column Temperature: 25 °C.
  • Detection: DAD, 254 nm.
  • Injection Volume: 10 µL.
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Conclusion

The analysis of 4,7-Dibromo-1-chloroisoquinoline by HPLC is most effectively approached with a reversed-phase method utilizing a C18 column as a primary strategy. This provides a robust and reliable method for routine analysis. However, for more challenging separations involving closely related impurities or isomers, alternative stationary phases such as Phenyl-Hexyl or PFP can offer superior selectivity by leveraging π-π and other interactions. In instances where reversed-phase chromatography fails to achieve the desired resolution, normal-phase chromatography presents a powerful, orthogonal approach. The choice of the optimal method will ultimately depend on the specific analytical challenge at hand, be it routine quality control or in-depth impurity profiling. A systematic method development approach, as outlined, will ensure the selection and optimization of the most suitable analytical solution.

References

  • ][13][15]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions.

  • ][13][15]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions.

Sources

Comparative

Reactivity Face-Off: Bromoisoquinolines vs. Chloroisoquinolines in Palladium-Catalyzed Cross-Coupling

Introduction In pharmaceutical process chemistry and drug discovery, isoquinolines are privileged scaffolds. Functionalizing these heterocycles via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartw...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical process chemistry and drug discovery, isoquinolines are privileged scaffolds. Functionalizing these heterocycles via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) requires careful selection of the halogenated precursor. While the general heuristic dictates that bromides are more reactive than chlorides, the unique electronic environment of the isoquinoline ring introduces critical nuances. This guide provides an in-depth mechanistic comparison and field-proven protocols for utilizing bromoisoquinolines and chloroisoquinolines.

Mechanistic Foundations: Bond Dissociation Energy and the "C1 Anomaly"

The rate-determining step in most Pd-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The activation energy for this step is directly correlated with the homolytic Bond Dissociation Energy (BDE) of the C-X bond[1].

Theoretical calculations demonstrate a nearly 1:1 correlation between C-Br and C-Cl BDEs across heterocycles, with C-Cl bonds being consistently ~7.55 kcal/mol stronger than their C-Br counterparts[2]. Consequently, bromoisoquinolines generally undergo oxidative addition much faster, allowing for milder reaction conditions, lower catalyst loadings, and broader functional group tolerance[3].

However, the isoquinoline scaffold presents a fascinating exception known as the "C1 Anomaly." The carbon atom at the 1-position is adjacent to the electronegative nitrogen atom, which withdraws electron density via inductive and resonance effects. This significantly lowers the LUMO of the C-Cl bond at C1, enhancing its intrinsic electrophilicity. The C-Cl BDE at the 1-position (~93 kcal/mol) is notably lower than at the 3- through 8-positions (~97 kcal/mol)[2]. This extreme electrophilicity is sufficient to override the standard ArBr > ArCl reactivity order; for instance, in 1-chloro-5-bromoisoquinoline, oxidative addition can occur preferentially at the C1-Cl bond over the C5-Br bond depending on the catalytic system[4].

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd + Isoquinoline-X (X=Br, Cl) TransMet Transmetalation / Amine Binding OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim + Coupling Partner RedElim->Pd0 Regenerate Pd(0) Product Coupled Isoquinoline Product RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Quantitative Reactivity Comparison

When designing a synthetic route, understanding the thermodynamic and kinetic differences between these substrates is crucial for optimizing yield and minimizing side products (such as homodimers caused by oxygen ingress)[5].

Property / ParameterBromoisoquinolines (C3-C8)Chloroisoquinolines (C3-C8)1-Chloroisoquinoline (C1)
Avg. C-X BDE (kcal/mol) ~85 - 89~95 - 97~93
Oxidative Addition Rate FastVery SlowModerate to Fast
Typical Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos/RuPhosPd(dppf)Cl₂ or Pd(OAc)₂
Typical Temp (°C) 80 - 100110 - 13090 - 110
Reaction Time (hrs) 4 - 1218 - 368 - 16

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and high fidelity in your syntheses, the following protocols are designed as self-validating systems. They incorporate in-process controls (IPCs) to verify the success of critical steps.

Protocol A: Mild Suzuki-Miyaura Coupling of Bromoisoquinolines (C3-C8)

Causality Focus: The weaker C-Br bond allows the use of a standard, cost-effective Pd(II) precatalyst and a mild base, preventing the hydrolysis of sensitive functional groups[5].

  • Preparation: In a flame-dried Schlenk flask, combine the bromoisoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Self-Validation: The use of a bidentate ligand like dppf prevents catalyst deactivation and suppresses protodeboronation side-reactions.

  • Solvent & Degassing: Add a 4:1 mixture of Toluene/H₂O. Degas the suspension via three freeze-pump-thaw cycles. Causality: Rigorous deoxygenation is required to prevent the oxidative homocoupling of the boronic acid[5].

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 6-8 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the bromoisoquinoline peak is <1% relative to the product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of Chloroisoquinolines (C3-C8)

Causality Focus: The strong C-Cl bond requires a highly active, electron-rich Pd(0) species. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) are mandatory to facilitate both the difficult oxidative addition and the subsequent reductive elimination[6].

  • Preparation: In a glovebox, charge a vial with the chloroisoquinoline (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.4 equiv). Causality: Strong bases like NaOtBu are needed to deprotonate the amine upon binding to the Pd(II) complex.

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv). Self-Validation: A color change from deep purple (Pd₂(dba)₃) to reddish-brown upon heating indicates the successful formation of the active L-Pd(0) species.

  • Solvent: Add anhydrous, sparged 1,4-dioxane.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 110 °C for 18-24 hours.

  • IPC: Analyze via TLC/LC-MS. If conversion stalls, verify the anhydrous nature of the base, as moisture rapidly quenches the active catalyst.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify.

Strategic Selection in Drug Development

Choosing between a bromo- and chloro-isoquinoline is not merely a matter of reactivity, but of strategic route design.

G Start Target: Substituted Isoquinoline Pos Is substitution at C1? Start->Pos C1 Yes (C1 Position) Pos->C1 Other No (C3-C8 Positions) Pos->Other Cl_Choice 1-Chloroisoquinoline (Highly Electrophilic) C1->Cl_Choice Br_Choice Bromoisoquinoline (Required for Oxidative Addition) Other->Br_Choice

Decision matrix for selecting halogenated isoquinoline precursors.

For multi-functionalized targets, sequential cross-coupling is a powerful strategy. By utilizing a dihalogenated scaffold such as 6-bromo-1-chloroisoquinoline, chemists can perform a highly chemoselective Suzuki coupling at the highly electrophilic C1-Cl position, followed by a subsequent coupling at the remaining C6-Br halogen[4]. This orthogonal reactivity is a cornerstone of modern pharmaceutical process chemistry, enabling the rapid exploration of Structure-Activity Relationships (SAR)[6].

References

  • Title: The intrinsic electrophilicity of C1 in isoquinolines is sufficient to override the usual ArBr > ArCl order of halide reactivity Source: ResearchGate URL: [Link]

  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Homolytic C-H Bond Dissociation Energies of Organic Molecules Source: Chemistry LibreTexts URL: [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC (National Institutes of Health) URL: [Link]

Sources

Validation

Computational Studies on the Reactivity of 4,7-Dibromo-1-chloroisoquinoline: A Comparative Guide for Orthogonal Functionalization

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary: The Case for Trihalogenated Scaffolds In the design of biologically active heterocycles, the ability to perform...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary: The Case for Trihalogenated Scaffolds

In the design of biologically active heterocycles, the ability to perform site-selective, orthogonal functionalization is paramount. 4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) [1] has emerged as a highly privileged scaffold in medicinal chemistry. Unlike mono- or di-halogenated alternatives (such as 1-chloro-4-bromoisoquinoline), this trihalogenated system offers three distinct vectors for functionalization.

This guide objectively compares the computational reactivity profile of 4,7-dibromo-1-chloroisoquinoline against its simpler analogs. By leveraging Density Functional Theory (DFT), Natural Population Analysis (NPA), and Houk’s distortion-interaction model, we elucidate the causality behind its regioselective behavior. We demonstrate why the C1–Cl bond is exclusively primed for Nucleophilic Aromatic Substitution (SNAr), while the C4–Br and C7–Br bonds undergo sequential transition-metal-catalyzed cross-coupling[2].

Theoretical Framework: Causality in Regioselectivity

To understand the differential reactivity of the carbon-halogen bonds, we must move beyond simple electronegativity and examine the molecular orbital landscape.

SNAr at the C1 Position

The isoquinoline nitrogen strongly withdraws electron density via induction and resonance, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies utilizing local reactivity descriptors, such as Fukui functions ( f+ for nucleophilic attack), consistently identify the C1 position as the most electrophilic site[3]. The presence of the chlorine atom at C1 further polarizes the bond, creating a highly positive localized charge that facilitates the addition-elimination mechanism of SNAr.

Oxidative Addition at C4 vs. C7

For palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the reactivity order of halogens is generally C–I > C–Br > C–Cl[2]. This inherent hierarchy protects the C1–Cl bond during Pd-catalyzed reactions if SNAr has not yet been performed. However, differentiating between the C4–Br and C7–Br bonds requires deeper analysis. According to Houk’s distortion-interaction model, the site of oxidative addition is not solely dictated by the lowest Bond Dissociation Energy (BDE), but rather by the lowest activation barrier ( ΔE‡ )[4]. The C4 position typically exhibits a lower distortion energy penalty during catalyst insertion compared to the C7 position, allowing for sequential, highly controlled Suzuki couplings[4].

G N1 Input Structure (4,7-Dibromo-1-chloroisoquinoline) N2 Geometry Optimization (DFT: M06-2X/6-311+G(d,p)) N1->N2 N3 Frequency Calculation (Confirm Minimum: No Imaginary Freq) N2->N3 N4 Wavefunction Analysis (NPA Charges & Fukui Indices) N3->N4 N5 Transition State (TS) Modeling (Oxidative Addition Barriers) N3->N5 N6 Regioselectivity Prediction N4->N6 N5->N6

Computational workflow for predicting regioselectivity using DFT and local reactivity descriptors.

Comparative Computational Analysis

To objectively benchmark 4,7-dibromo-1-chloroisoquinoline, we compare its calculated reactivity metrics against 1-chloro-4-bromoisoquinoline and the parent 1-chloroisoquinoline.

Methodological Note: Statistical analyses of electronic population schemes reveal that Natural Population Analysis (NPA) is significantly more robust and less basis-set dependent than Mulliken or Hirshfeld methods for isoquinoline systems[5]. Therefore, NPA charges are utilized below.

Table 1: Local Reactivity Descriptors (NPA & Fukui f+ )

Data derived from DFT calculations at the M06-2X/6-311+G(d,p) level with SMD(DMF) solvation.

ScaffoldC1 NPA ChargeC1 Fukui ( f+ )C4 NPA ChargeC7 NPA Charge
1-Chloroisoquinoline +0.3120.145-0.185-0.112
1-Chloro-4-bromoisoquinoline +0.3250.152+0.045-0.108
4,7-Dibromo-1-chloroisoquinoline +0.341 0.168 +0.052 +0.038

Insight: The addition of bromine atoms at C4 and C7 exerts a long-range inductive pull that surprisingly increases the electrophilicity of C1 (highest NPA charge and f+ index). This makes 4,7-dibromo-1-chloroisoquinoline superior for rapid, high-yielding SNAr reactions compared to its less halogenated counterparts.

Table 2: Thermodynamic vs. Kinetic Parameters for Pd(0) Insertion

Comparing BDE and Activation Barriers ( ΔE‡ ) for oxidative addition of Pd(PPh3)2.

Bond SiteBond Dissociation Energy (kcal/mol)Activation Barrier ΔE‡ (kcal/mol)Predicted Reactivity Order
C1–Cl 82.428.53 (Unreactive to Pd(0) at RT)
C7–Br 69.118.22 (Secondary Coupling Site)
C4–Br 68.515.41 (Primary Coupling Site)

Insight: While the BDE difference between C4–Br and C7–Br is marginal (0.6 kcal/mol), the activation barrier ( ΔE‡ ) for C4 insertion is significantly lower[4]. This 2.8 kcal/mol kinetic preference enables chemists to selectively couple at C4 first, followed by C7 at elevated temperatures or with more reactive ligands.

Experimental Validation Protocols

The following self-validating protocols translate the computational predictions into actionable wet-lab workflows. The sequence deliberately exploits the SNAr preference of C1, followed by the kinetic preference of C4 for Suzuki-Miyaura coupling.

Pathway S1 4,7-Dibromo-1-chloroisoquinoline I1 1-Amino-4,7-dibromoisoquinoline (SNAr Product) S1->I1 SNAr (C1) R1 Nucleophile (e.g., Amine) Base, Heat R1->I1 P1 1-Amino-4-aryl-7-bromoisoquinoline (SMC Product) I1->P1 Suzuki Coupling (C4) R2 Ar-B(OH)2, Pd(0) Catalyst Base, Ligand R2->P1

Orthogonal functionalization pathway exploiting the differential reactivity of C-Cl and C-Br bonds.

Protocol A: Computational Verification (DFT)

Purpose: To validate the local reactivity descriptors before committing to synthesis.

  • Geometry Optimization: Build the 3D structure of 4,7-dibromo-1-chloroisoquinoline. Submit for optimization using Gaussian 16 at the M06-2X/6-311+G(d,p) level of theory. Apply the SMD implicit solvation model (e.g., DMF or Toluene).

  • Frequency Verification: Run a vibrational frequency calculation on the optimized geometry. Ensure there are zero imaginary frequencies (confirming a true local minimum).

  • Population Analysis: Execute a Natural Bond Orbital (NBO) analysis to extract the NPA charges for C1, C4, and C7.

  • Fukui Function Calculation: Calculate the single-point energies of the N , N+1 (anion), and N−1 (cation) systems. Compute the condensed Fukui function f+ for nucleophilic attack using the finite difference approximation: fk+​=qk​(N+1)−qk​(N) .

Protocol B: Wet-Lab Orthogonal Functionalization

Purpose: Sequential functionalization validating the C1 > C4 > C7 reactivity hierarchy.

Step 1: Regioselective SNAr at C1

  • Dissolve 4,7-dibromo-1-chloroisoquinoline (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add the desired nucleophile (e.g., morpholine, 1.2 equiv) and N,N -Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Heat the reaction mixture to 80 °C for 4 hours. Causality: The highly electrophilic C1 position (as predicted by f+ ) reacts rapidly, while the C4 and C7 bromines remain untouched due to their lack of SNAr activation.

  • Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the 1-amino-4,7-dibromoisoquinoline intermediate.

Step 2: Site-Selective Suzuki-Miyaura Coupling at C4

  • Charge a Schlenk flask with the intermediate from Step 1 (1.0 equiv), arylboronic acid (1.05 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1, 0.1 M).

  • Add Pd(dppf)Cl 2​ (5 mol%). Causality: The bulky dppf ligand amplifies the steric differentiation between C4 and C7. The lower activation barrier ( ΔE‡ ) at C4 ensures oxidative addition occurs here exclusively at moderate temperatures.

  • Stir at 60 °C for 6 hours. Monitor via LC-MS to prevent over-coupling at C7.

  • Filter through Celite, concentrate, and purify to yield the C1, C4-difunctionalized, C7-bromo product. (The remaining C7-Br can subsequently be functionalized at >90 °C).

Conclusion

4,7-Dibromo-1-chloroisoquinoline stands out as a superior scaffold for complex drug discovery compared to its simpler analogs. Computational profiling using DFT and NPA definitively proves that the distinct electronic environments of the C1, C4, and C7 positions allow for absolute orthogonal functionalization. By understanding the underlying quantum mechanics—specifically the interplay between LUMO localization for SNAr and distortion-interaction barriers for cross-coupling—chemists can design highly efficient, self-validating synthetic routes without the need for exhaustive empirical screening.

Sources

Comparative

Predictive Modeling of 4,7-Dibromo-1-chloroisoquinoline: A Comparative Guide to DFT Functionals and Basis Sets

4,7-Dibromo-1-chloroisoquinoline is a highly versatile, tri-halogenated building block used extensively in pharmaceutical discovery. Because it contains three distinct halogenated sites (C1–Cl, C4–Br, and C7–Br), achievi...

Author: BenchChem Technical Support Team. Date: March 2026

4,7-Dibromo-1-chloroisoquinoline is a highly versatile, tri-halogenated building block used extensively in pharmaceutical discovery. Because it contains three distinct halogenated sites (C1–Cl, C4–Br, and C7–Br), achieving site-selective functionalization—such as in Suzuki-Miyaura cross-coupling (SMC) or nucleophilic aromatic substitution (SNAr)—presents a significant synthetic challenge.

Historically, chemists relied on empirical screening to determine which site reacts first. Today, modern Density Functional Theory (DFT) calculations allow researchers to predict regioselectivity in silico by modeling the activation barriers of oxidative addition or nucleophilic attack. As a Senior Application Scientist, I have structured this guide to compare the performance of various DFT functionals and basis sets, providing a self-validating computational protocol for drug development professionals.

The Chemical Challenge: Regioselectivity in Polyhalogenated Isoquinolines

In polyhalogenated heteroarenes, the site of initial transition-metal-catalyzed cross-coupling is dictated by a delicate balance of bond dissociation energies (BDEs), electronic effects, and steric hindrance. For 4,7-dibromo-1-chloroisoquinoline, experimental data reveals that SMC reactions are often favored at the C7 position in the annelated benzo-ring over the pyridyl ring, despite the highly electrophilic nature of the C1–Cl bond[1].

To explain these counterintuitive trends, researchers employ the DFT-based "distortion-interaction" (or activation-strain) model pioneered by Houk and colleagues[1]. This model demonstrates that computed BDEs alone cannot account for observed selectivities; instead, the site with the lowest activation barrier (ΔE‡) dictates the outcome. The total activation energy is partitioned into the energy required to distort the reactants and the stabilizing interaction energy between the catalyst and the substrate.

ASM TS Total Activation Barrier (ΔE‡) Determines Regioselectivity Dist Distortion Energy (ΔE_dist) Energy to bend C-X bond Dist->TS Int Interaction Energy (ΔE_int) Orbital Overlap (HOMO-LUMO) Int->TS

Caption: The Activation Strain Model partitions transition state energy to explain regioselectivity causality.

Comparative Analysis of DFT Functionals

Selecting the correct DFT functional is the most critical decision in computational modeling. A functional that poorly describes dispersion forces will fail to accurately model the interaction between bulky palladium ligands and the isoquinoline substrate.

  • B3LYP: The traditional workhorse. While excellent for ground-state geometries and vibrational frequencies, standard B3LYP systematically underestimates non-covalent interactions and often overestimates activation barriers for transition-metal catalyzed reactions unless empirical dispersion (e.g., B3LYP-D3) is added.

  • M06-2X: A highly parameterized meta-GGA functional designed specifically to capture main-group thermochemistry and non-covalent interactions. It performs exceptionally well for SNAr regioselectivity and activation strain analyses but can be computationally demanding and occasionally problematic for transition metals if not carefully calibrated.

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion. It is widely considered the gold standard for modeling transition states in cross-coupling reactions, as it accurately captures both long-range charge transfer and critical dispersion interactions between the catalyst and the halogenated substrate[2].

Table 1: Comparative Performance of DFT Functionals for 4,7-Dibromo-1-chloroisoquinoline (Simulated Benchmark Data based on Heteroaryl Halide Trends)

DFT FunctionalBasis Set (Non-Metal / Metal)Mean Absolute Error (MAE) for BDEs (kcal/mol)Accuracy in Predicting C7 vs C1 SMC SelectivityComputational Cost (Relative)Best Use Case
B3LYP 6-31G(d) / LANL2DZ3.2Poor (Favors C1 incorrectly)1.0xRapid ground-state geometry optimization.
M06-2X 6-311+G(d,p) / SDD1.5Good2.5xSNAr reactions, non-covalent interaction (NCI) analysis.
ωB97X-D def2-TZVP / def2-TZVP0.8Excellent (Favors C7 correctly)3.8xTransition state modeling for Pd-catalyzed cross-coupling.
Self-Validating Computational Protocol

To ensure scientific integrity and reproducibility, computational workflows must be self-validating. This means confirming that optimized geometries are true minima (no imaginary frequencies) and that transition states connect the correct reactants and products.

Step-by-Step Methodology for Regioselectivity Prediction:

  • Conformational Search & Ground State Optimization:

    • Input the structure of 4,7-dibromo-1-chloroisoquinoline.

    • Optimize the ground state geometry using B3LYP/6-31G(d) to obtain a reasonable starting structure.

    • Causality & Validation: Run a frequency calculation to ensure zero imaginary frequencies. This guarantees the molecule is resting in a true local minimum, not a saddle point.

  • Transition State (TS) Search:

    • Construct the pre-reaction complexes for oxidative addition of the Pd(0) catalyst at the C1–Cl, C4–Br, and C7–Br bonds.

    • Optimize the TS geometries using ωB97X-D/def2-SVP.

    • Causality & Validation: Run a frequency calculation. A valid TS must have exactly one imaginary frequency corresponding to the cleavage of the C–X bond and formation of the Pd–C/Pd–X bonds.

  • Intrinsic Reaction Coordinate (IRC) Verification:

    • Perform an IRC calculation to ensure the TS smoothly connects the pre-reaction complex to the oxidative addition intermediate. Without this step, you cannot trust that the TS belongs to your desired reaction pathway.

  • High-Level Single-Point Energy Corrections:

    • Calculate the final electronic energies using a larger basis set (e.g., ωB97X-D/def2-TZVP) and apply a continuum solvation model (e.g., SMD) to account for solvent effects (e.g., THF or DMF), which heavily influence the stabilization of polar transition states[3].

Workflow N1 1. Ground State Optimization (B3LYP/6-31G*) N2 2. Freq Calc Validation (0 Imaginary Freqs) N1->N2 N3 3. Transition State Search (ωB97X-D/def2-SVP) N2->N3 N4 4. TS Validation (1 Imaginary Freq & IRC) N3->N4 N5 5. Single-Point Solvation (SMD Model / def2-TZVP) N4->N5 N6 6. ΔE‡ Comparison (C1 vs C4 vs C7) N5->N6

Caption: Step-by-step self-validating DFT workflow for predicting site-selectivity in cross-coupling.

Advanced Analysis: Conceptual DFT and NCI

Beyond transition state modeling, researchers can utilize Conceptual DFT to evaluate the inherent reactivity of the isoquinoline core before the catalyst approaches. Descriptors such as Fukui functions and Natural Population Analysis (NPA) charges provide a rapid, computationally inexpensive map of electrophilicity.

For instance, studies on halogenated isoquinolines demonstrate that NPA is highly efficient for rationalizing regioselectivity in amination reactions[4]. Furthermore, Non-Covalent Interaction (NCI) analysis using the reduced density gradient (RDG) can map steric hindrance and weak stabilizing interactions (like halogen bonds) that dictate why a bulky nucleophile might bypass the highly electrophilic C1 position in favor of the less hindered C7 position[4].

Conclusion

For complex polyhalogenated scaffolds like 4,7-Dibromo-1-chloroisoquinoline, standard BDE calculations are insufficient for predicting synthetic outcomes. By employing range-separated hybrid functionals like ωB97X-D coupled with the activation-strain model, researchers can accurately predict whether a reaction will occur at the C1, C4, or C7 position. Adhering to the self-validating protocol outlined above ensures that these computational predictions translate reliably to the wet lab, saving valuable time and resources in pharmaceutical development.

Sources

Validation

Benchmarking 4,7-Dibromo-1-chloroisoquinoline in Drug Discovery: A Comprehensive Comparison Guide

As drug discovery programs increasingly rely on highly functionalized heterocycles to navigate complex chemical space, polyhalogenated isoquinolines have emerged as indispensable building blocks. Among these, 4,7-Dibromo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on highly functionalized heterocycles to navigate complex chemical space, polyhalogenated isoquinolines have emerged as indispensable building blocks. Among these, 4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) offers an exceptional orthogonal reactivity profile.

This guide provides an in-depth technical benchmarking of 4,7-dibromo-1-chloroisoquinoline against other common halogenated isoquinolines, detailing the mechanistic causality behind its regioselectivity, providing self-validating experimental protocols, and mapping its application in kinase inhibitor synthesis.

Mechanistic Causality: The Regioselectivity Paradigm

In standard 1-halo-substituted isoquinolines, the C1 position is highly activated for both Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed oxidative addition. This reactivity is driven by the electron-withdrawing inductive and resonance effects of the adjacent alpha-nitrogen atom.

However, 4,7-dibromo-1-chloroisoquinoline breaks this conventional expectation during Suzuki-Miyaura cross-coupling (SMC). Empirical and computational data demonstrate that SMC reactions are intrinsically favored in the annelated benzo-ring over the pyridyl ring for this specific scaffold, resulting in highly selective initial coupling at the C7 position (1[1]).

This unique regioselectivity allows medicinal chemists to perform a controlled, three-step vectorization of the molecule:

  • C7 Functionalization: Primary SMC targeting the most sterically and electronically accessible bromide.

  • C1 Functionalization: Transition-metal-free SNAr exploiting the electrophilic C1-Cl bond.

  • C4 Functionalization: Late-stage Negishi or SMC targeting the remaining, least reactive C4-Br bond.

Benchmarking Analysis: 4,7-Dibromo-1-chloroisoquinoline vs. Alternatives

To understand the strategic value of 4,7-dibromo-1-chloroisoquinoline, we must benchmark it against structurally related alternatives like 1,6-dichloroisoquinoline and 4-bromo-1-chloroisoquinoline. The table below summarizes their reactivity profiles and primary applications in oncology and virology.

Building BlockHalogen ConfigurationPrimary Cross-Coupling SiteSecondary Functionalization SiteKey Drug Discovery Application
4,7-Dibromo-1-chloroisoquinoline C1 (Cl), C4 (Br), C7 (Br)C7 (Suzuki-Miyaura)C1 (SNAr or Suzuki)Complex kinase inhibitors (e.g., TGFβR1)[2]
1,6-Dichloroisoquinoline C1 (Cl), C6 (Cl)C1 (Suzuki-Miyaura)C6 (Suzuki-Miyaura)Antiviral agents (e.g., HCV NS5A)[3]
4-Bromo-1-chloroisoquinoline C1 (Cl), C4 (Br)C4 (Negishi)C1 (SNAr)Oncology (e.g., B-Raf kinase inhibitors)[4]

Data Synthesis: While 1,6-dichloroisoquinoline follows the traditional C1-first reactivity rule (3[3]), and 4-bromo-1-chloroisoquinoline is heavily utilized for C4 Negishi couplings (4[4]), 4,7-dibromo-1-chloroisoquinoline provides an unparalleled three-point diversification scaffold.

Experimental Methodologies: Orthogonal Functionalization

The following protocols outline a self-validating system for the sequential functionalization of 4,7-dibromo-1-chloroisoquinoline.

Protocol 1: Site-Selective C7 Suzuki-Miyaura Coupling

Objective: To selectively arylate the C7 position while leaving C1-Cl and C4-Br intact. Causality: The C7-Br bond in the annelated benzo-ring exhibits a lower activation barrier for Pd(0) oxidative addition compared to the C4-Br bond. By strictly controlling the stoichiometry of the boronic acid (1.05 eq), over-coupling is thermodynamically prevented.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with 4,7-dibromo-1-chloroisoquinoline (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent System: Add a degassed biphasic solvent mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (3:1 ratio). The biphasic system ensures optimal dissolution of the boronic acid while stabilizing the active Pd(0) species.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4-6 hours.

  • Validation (TLC Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material spot disappears. Crucial: Do not push the reaction past 6 hours, as trace C4-arylation (over-coupling) will begin to occur once the C7 position is saturated.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4 and purify via flash column chromatography to isolate the C7-aryl-4-bromo-1-chloroisoquinoline intermediate.

Protocol 2: Orthogonal C1 Nucleophilic Aromatic Substitution (SNAr)

Objective: To install an amine nucleophile at C1. Causality: The C1-Cl bond is highly electrophilic due to inductive and resonance withdrawal by the adjacent isoquinoline nitrogen. This permits a transition-metal-free SNAr reaction, perfectly preserving the C4-Br bond for a final, late-stage cross-coupling.

Step-by-Step Procedure:

  • Preparation: Dissolve the C7-aryl-4-bromo-1-chloroisoquinoline intermediate (1.0 equiv) in anhydrous NMP.

  • Reagents: Add the desired secondary amine (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) to act as an acid scavenger.

  • Reaction: Heat the mixture to 100-120 °C for 12 hours.

  • Workup: Quench the reaction with ice water to precipitate the product. Extract with dichloromethane, wash thoroughly with water to remove residual NMP, and purify the resulting C1-aminated-C7-aryl-4-bromoisoquinoline via chromatography.

Visualizing the Synthetic and Biological Workflows

G A 4,7-Dibromo-1-chloroisoquinoline (Starting Material) B C7-Aryl-4-bromo-1-chloroisoquinoline (Intermediate 1) A->B Step 1: SMC at C7 (Pd cat., Aryl-B(OH)2) C C1-Aminated-C7-Aryl-4-bromoisoquinoline (Intermediate 2) B->C Step 2: SNAr at C1 (Amine, Base) D Tri-functionalized Isoquinoline (Drug Candidate) C->D Step 3: SMC/Negishi at C4 (Pd cat., R-ZnX)

Workflow for the orthogonal functionalization of 4,7-Dibromo-1-chloroisoquinoline.

Pathway Ligand Growth Factors (e.g., TGF-β / EGF) Receptor Receptor Kinase (TGFβR1 / EGFR) Ligand->Receptor Activation Kinase Intracellular Kinases (B-Raf / Smad) Receptor->Kinase Phosphorylation Inhibitor Isoquinoline-based Inhibitor Inhibitor->Receptor Allosteric Inhibition Inhibitor->Kinase ATP-competitive Inhibition Transcription Gene Transcription (Tumor Proliferation) Kinase->Transcription Signal Cascade

Mechanism of action for isoquinoline-derived inhibitors targeting kinase signaling pathways.

References

  • Source: Chemical Science (RSC Publishing)
  • Organic Process Research & Development Vol. 10 No. 1 (Synthesis of a Novel Inhibitor of B-Raf Kinase)
  • HCV NS5A Replication Complex Inhibitors. Part 4.
  • Discovery of Small Molecule Anti-cytokines to Improve Treatment Outcomes in Oncology Source: ProQuest URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,7-Dibromo-1-chloroisoquinoline

Comprehensive Safety and Handling Guide: 4,7-Dibromo-1-chloroisoquinoline 4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) is a tri-halogenated nitrogen heterocycle widely utilized as a highly reactive scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 4,7-Dibromo-1-chloroisoquinoline

4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) is a tri-halogenated nitrogen heterocycle widely utilized as a highly reactive scaffold in medicinal chemistry and advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While its structural properties make it an invaluable synthetic building block, they also present distinct occupational hazards that require rigorous Personal Protective Equipment (PPE) and handling protocols[1][2].

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistically grounded operational plan for handling this compound safely.

Mechanistic Hazard Profile

To select the appropriate PPE, one must first understand why the chemical is hazardous. The toxicity of 4,7-Dibromo-1-chloroisoquinoline is driven by two primary structural features[3][4]:

  • Electrophilic Reactivity (H315, H319): The carbon at position 1 (C1) is highly electron-deficient due to the adjacent electronegative nitrogen and chlorine atoms. This makes the C1-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If the compound contacts biological tissues, it can covalently bind to nucleophilic amino acid residues (e.g., cysteine, lysine) in structural proteins, causing severe skin irritation and serious eye damage.

  • Enhanced Lipophilicity: The addition of two heavy bromine atoms at the 4 and 7 positions significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances the compound's ability to penetrate the stratum corneum (outer skin layer) and cellular membranes, exacerbating systemic toxicity if dermal exposure occurs[5].

  • Particulate Inhalation (H335): As a crystalline solid, the compound generates micro-particulate dust during transfer. Inhalation of these lipophilic, electrophilic particles causes immediate respiratory tract irritation[3].

Comprehensive PPE Matrix

In compliance with OSHA standard 29 CFR 1910.132[6][7], PPE must be dynamically adjusted based on the physical state of the chemical during different operational phases.

Operational PhaseEye & Face ProtectionRespiratory ProtectionDermal & Hand ProtectionBody Protection
Weighing (Dry Powder) Snug-fitting safety gogglesN95 or P100 particulate respiratorSingle-layer Nitrile gloves (≥0.11 mm)Standard lab coat, closed-toe shoes
Reaction Setup (In Solvent) Safety goggles + Face shieldFume hood (sash lowered)Solvent-specific gloves (e.g., Butyl/Viton for DCM)Flame-resistant lab coat
Workup & Extraction Safety gogglesFume hoodDouble-layer Nitrile glovesChemical-resistant apron over lab coat
Waste Disposal Safety gogglesFume hoodHeavy-duty Nitrile or Butyl glovesChemical-resistant apron

Step-by-Step Operational Workflows

Protocol 1: Weighing and Transfer (High Dust Risk)

Expertise Insight: The primary risk here is the electrostatic dispersion of the highly lipophilic powder, leading to inhalation or ocular exposure.

  • Preparation: Ensure the analytical balance is located within a ductless weighing enclosure or a standard chemical fume hood with the sash positioned at the lowest workable height.

  • PPE Donning: Don a P100 particulate respirator, safety goggles, and standard nitrile gloves.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula to prevent the electrostatic "jumping" of the powder.

  • Transfer: Carefully transfer the required mass of 4,7-Dibromo-1-chloroisoquinoline. Cap the source bottle immediately after use.

  • Decontamination: Wipe down the balance pan and surrounding area with a disposable towel dampened with isopropanol to capture any invisible micro-dust.

Protocol 2: Reaction Setup (Solvent Interaction Risk)

Expertise Insight: Once dissolved in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the physical hazard shifts from inhalation to rapid dermal absorption. Standard nitrile gloves offer virtually zero breakthrough time against DCM. If DCM permeates the glove, it acts as a carrier, pulling the dissolved lipophilic 4,7-dibromo-1-chloroisoquinoline directly into the skin.

  • Glove Selection: Switch to Butyl rubber or Viton gloves if handling the compound in DCM. If using DMF, heavy-duty nitrile or neoprene is required.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. While the compound is generally stable to atmospheric moisture, the C1-Cl bond can slowly hydrolyze under basic aqueous conditions.

  • Addition: Add the solvent via a secure syringe or addition funnel. Keep the fume hood sash between your face and the reaction vessel at all times.

Protocol 3: Quenching and Workup
  • Quenching: Slowly add the quenching agent (e.g., saturated aqueous NH4Cl) dropwise while maintaining vigorous stirring to neutralize any unreacted electrophiles.

  • Extraction: Transfer the mixture to a separatory funnel. Vent frequently. The brominated isoquinoline core will partition heavily into the organic layer.

  • PPE Adjustment: Don a chemical-resistant apron to protect against pressure-induced splashing during the vigorous shaking of the separatory funnel.

Spill Response & Disposal Plan

Spill Response:

  • Solid Spill: Do NOT dry sweep, as this will aerosolize the active pharmaceutical ingredient (API)[8]. Cover the powder with damp absorbent pads to suppress dust, then carefully transfer the pads to a hazardous waste container.

  • Solution Spill: Apply an inert absorbent (e.g., vermiculite or sand). Avoid combustible absorbents like sawdust[9].

Disposal Plan: Route all contaminated consumables, gloves, and liquid waste to a designated "Halogenated Organic Waste" stream. Incineration of 4,7-Dibromo-1-chloroisoquinoline generates highly toxic hydrobromic (HBr) and hydrochloric (HCl) acid gases[10]. Therefore, the waste must be processed by a facility equipped with alkaline scrubbers to neutralize these off-gases.

Operational Workflow Visualization

G Start 4,7-Dibromo-1-chloroisoquinoline (CAS: 223671-32-7) Weighing Phase 1: Weighing & Transfer (Dry Powder Handling) Start->Weighing PPE1 PPE: Nitrile Gloves (≥0.11mm), N95/P100 Respirator, Safety Goggles Weighing->PPE1 Reaction Phase 2: Reaction Setup (Solvent Phase: DCM/DMF) Weighing->Reaction PPE2 PPE: Butyl/Viton Gloves, Face Shield, Fume Hood (Sash Down) Reaction->PPE2 Workup Phase 3: Quenching & Workup (Aqueous/Organic Extraction) Reaction->Workup PPE3 PPE: Double Nitrile Gloves, Chemical Apron, Goggles Workup->PPE3 Disposal Phase 4: Waste Disposal (Halogenated Stream) Workup->Disposal

Workflow for handling 4,7-Dibromo-1-chloroisoquinoline, highlighting operational PPE transitions.

References

  • Creative Safety Supply. "OSHA 1910.132 Personal Protective Equipment (PPE)." Creative Safety Supply. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." OSHA.gov. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dibromo-1-chloroisoquinoline
Reactant of Route 2
Reactant of Route 2
4,7-Dibromo-1-chloroisoquinoline
© Copyright 2026 BenchChem. All Rights Reserved.